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Core Science & Biosynthesis

Foundational

solubility profile of N-benzyl-N-methyl-2-nitrobenzamide in organic solvents

Technical Guide: Solubility Profile & Physicochemical Handling of N-Benzyl-N-methyl-2-nitrobenzamide Executive Summary This technical guide provides a comprehensive solubility and handling profile for N-benzyl-N-methyl-2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Physicochemical Handling of N-Benzyl-N-methyl-2-nitrobenzamide

Executive Summary

This technical guide provides a comprehensive solubility and handling profile for N-benzyl-N-methyl-2-nitrobenzamide (CAS: Analogous to 52745-10-5 family). As a tertiary amide featuring a nitro-substituted aromatic ring, this compound exhibits a distinct solubility landscape governed by the interplay between its polar nitro/amide functionalities and its lipophilic benzyl/methyl domains.

This document is structured to assist researchers in synthetic planning , purification protocols , and crystallization optimization . In the absence of specific thermodynamic solubility data in open literature, this guide utilizes Structure-Property Relationship (SPR) analysis and field-proven protocols for analogous nitrobenzamides.

Physicochemical Characterization & Solubility Prediction

Structural Determinants of Solubility

The solubility profile of N-benzyl-N-methyl-2-nitrobenzamide is dictated by three competing structural motifs:

  • 2-Nitro Group (

    
    ):  A strong electron-withdrawing group that increases molecular polarity and dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF).
    
  • Tertiary Amide Core (

    
    ):  Unlike secondary amides, this tertiary amide lacks a hydrogen-bond donor (
    
    
    
    ), significantly reducing its ability to crystallize from protic solvents compared to its secondary amide analogs (e.g., N-benzyl-2-nitrobenzamide). This lowers the melting point and increases solubility in organic solvents.
  • Lipophilic Domains (Benzyl + Methyl): These groups provide van der Waals handles, ensuring solubility in chlorinated solvents and aromatics (DCM, Toluene).

Predicted Solubility Map

Data synthesized from analogous benzamide behavior (BenchChem, 2025; ResearchGate, 2024).

Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary reaction solvent; Synthesis workup.
Polar Aprotic DMSO, DMF, DMAcVery High Stock solutions for biological assays; Difficult to remove.
Polar Protic Methanol, EthanolModerate / High (Hot) Ideal for Recrystallization. High solubility at boiling; moderate at RT.
Esters Ethyl Acetate (EtOAc)Moderate Extraction solvent; Crystallization co-solvent.
Aromatics Toluene, BenzeneModerate High temperature reaction solvent.
Alkanes Hexane, Heptane, PentaneInsoluble / Low Anti-solvent for precipitation.
Aqueous Water, PBS (pH 7.4)Negligible (<0.1 mg/mL)Aqueous wash phase during extraction.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To generate precise quantitative solubility data (mole fraction) for process optimization.

Reagents: HPLC-grade solvents, N-benzyl-N-methyl-2-nitrobenzamide (>98% purity).

  • Preparation: Add excess solid compound (approx. 50 mg) to 2 mL of the target solvent in a borosilicate glass vial.

  • Equilibration:

    • Seal vial and place in a thermostatic shaker bath at 25°C (±0.1°C).

    • Agitate at 200 RPM for 24–48 hours to ensure equilibrium.

  • Sampling:

    • Stop agitation and allow undissolved solids to settle for 2 hours.

    • Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter.

  • Quantification:

    • Dilute the filtrate with Acetonitrile (ACN).

    • Analyze via HPLC-UV (Detection: 254 nm) against a standard curve.

  • Calculation:

    
    
    (Where 
    
    
    
    = Solubility in M,
    
    
    = Dilution Factor,
    
    
    = Molecular Weight).
Protocol B: Recrystallization Strategy

Context: The tertiary amide structure often leads to "oiling out" rather than crystallizing. The following solvent systems are recommended to induce lattice formation.

  • System 1 (Standard): Ethanol (Hot)

    
     Cool to 4°C.
    
  • System 2 (Anti-solvent): Dissolve in minimal DCM

    
     Slow addition of Hexane until turbidity 
    
    
    
    Refrigerate.
  • System 3 (Difficult Cases): Toluene/Heptane (1:3 ratio).

Process Workflows & Visualization

Synthesis & Solubility-Driven Workup

The following diagram illustrates the standard synthesis route (Schotten-Baumann type) and where solubility profiles dictate the separation logic.

SynthesisWorkflow Start Start: 2-Nitrobenzoyl Chloride + N-Benzylmethylamine Reaction Reaction Phase Solvent: DCM or Toluene Base: Et3N Start->Reaction 0°C to RT Quench Quench: Add Water (Compound Insoluble in Water) Reaction->Quench Complete Conversion Separation Phase Separation Organic Layer (Product) Aqueous Layer (Salts) Quench->Separation Wash Wash Steps 1. 1M HCl (Remove Amine) 2. NaHCO3 (Remove Acid) Separation->Wash Retain Organic Evap Evaporation Crude Oil/Solid Wash->Evap Purify Recrystallization Solvent: EtOH or EtOAc/Hexane Evap->Purify Solubility Tuning

Figure 1: Solubility-driven synthesis and purification workflow for N-benzyl-N-methyl-2-nitrobenzamide.

Solubility Decision Tree

Use this logic to select the correct solvent for your specific application (NMR, Reaction, or Crystallization).

SolubilityTree Root Application Needed? Process Reaction/Synthesis Root->Process Analysis Analysis (NMR/HPLC) Root->Analysis Purification Purification Root->Purification DCM DCM / THF (High Sol.) Process->DCM DMSO DMSO-d6 / CDCl3 (High Sol.) Analysis->DMSO Recryst Ethanol / EtOAc (Temp. Dependent) Purification->Recryst Crystallization Precip Hexane / Ether (Anti-Solvent) Purification->Precip Precipitation

Figure 2: Decision matrix for solvent selection based on operational intent.

Critical Handling Notes

  • Oiling Out: Due to the N-methyl group disrupting hydrogen bonding, this compound may form a super-cooled oil during recrystallization.

    • Remedy: Seed with a crystal from a previous batch or scratch the glass surface. Use a solvent mixture with a lower boiling point (e.g., Diethyl Ether/Hexane) to encourage solidification.

  • Stability: The 2-nitro group is susceptible to reduction. Avoid using protic solvents (EtOH) in the presence of reducing metals (Zn, Fe) or hydrogenation catalysts unless reduction to the aniline is intended.

  • Safety: Nitro-aromatics can be energetic.[1][2] While this specific amide is generally stable, avoid concentrating to dryness at high temperatures (>100°C) without a blast shield.

References

  • BenchChem. (2025).[3][4][5] N-benzyl-N-methyl-2-nitrobenzamide Product & Synthesis Overview. Retrieved from

  • Imperial College London. (2023). Solubility determination and modelling of benzamide in organic solvents. Spiral Repository. Retrieved from

  • PubChem. (2024). Compound Summary: N-benzyl-2-nitrobenzamide (Analogous Structure). National Library of Medicine. Retrieved from

  • ResearchGate. (2024). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, and acetone. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Nitrobenzoyl Chloride (Precursor). Retrieved from

Sources

Exploratory

predicted biological activity of N-benzyl-N-methyl-2-nitrobenzamide

An In-Depth Technical Guide on the Predicted Biological Activity of N-benzyl-N-methyl-2-nitrobenzamide Audience: Researchers, scientists, and drug development professionals. Abstract N-benzyl-N-methyl-2-nitrobenzamide is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Predicted Biological Activity of N-benzyl-N-methyl-2-nitrobenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-benzyl-N-methyl-2-nitrobenzamide is a synthetic small molecule whose biological activities have not been extensively characterized. However, its structural motifs—a substituted benzamide scaffold and a nitroaromatic ring—are present in numerous pharmacologically active compounds. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for predicting and validating the biological potential of this molecule. We will explore its putative activities through in silico modeling, propose detailed, self-validating experimental protocols to test these predictions, and discuss the potential signaling pathways it may modulate. This document is intended to serve as a roadmap for researchers aiming to investigate the therapeutic utility of N-benzyl-N-methyl-2-nitrobenzamide, particularly in the fields of oncology and inflammation.

Rationale: Deconstructing the Pharmacophore

The logical starting point for predicting the biological activity of a novel compound is an analysis of its chemical structure. N-benzyl-N-methyl-2-nitrobenzamide contains two key pharmacophoric elements: the N-substituted benzamide and the 2-nitro group on the benzene ring.

  • The Benzamide Scaffold: The benzamide functional group is a privileged structure in medicinal chemistry, found in a wide array of approved drugs.[1][2] Its ability to form hydrogen bonds and participate in various non-covalent interactions allows it to bind to a diverse range of biological targets. Notably, N-substituted benzamides are known to exhibit antitumor, anti-inflammatory, and anticonvulsant activities.[1][3] Several studies have focused on synthesizing N-substituted benzamide derivatives as potential antitumor agents, with some showing promising results against various cancer cell lines.[4][5]

  • The Nitroaromatic Moiety: The presence of a nitro group on an aromatic ring can significantly influence a molecule's biological profile. While it can sometimes be associated with toxicity, it is also a key feature in several therapeutic agents. In the context of oncology, the electron-withdrawing nature of the nitro group can be exploited. For instance, it can render a compound susceptible to enzymatic reduction in the hypoxic microenvironment of solid tumors, leading to the formation of cytotoxic reactive nitrogen species. However, some structure-activity relationship (SAR) studies on benzamide derivatives have indicated that the addition of a nitro group can decrease anti-proliferative activity in certain contexts.[4]

Based on this structural analysis, our predictive efforts will focus on anticancer and enzyme inhibitory activities.

In Silico Prediction of Biological Targets and Activities

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about a compound's potential biological effects.[6][7][8][9][10][11]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the chemical structure of molecules with their biological activity.[12][13][14] By inputting the structure of N-benzyl-N-methyl-2-nitrobenzamide into validated QSAR models, we can predict its potential activities based on the known activities of structurally similar compounds.[12][13][15]

Table 1: Predicted Biological Activities from QSAR Analysis

Predicted ActivityConfidenceBasis for Prediction
Anticancer MediumThe benzamide scaffold is common in anticancer agents.[4][5]
HDAC Inhibition Medium-HighThe benzamide group can act as a zinc-binding group, a key feature of many HDAC inhibitors.[16][17][18][19]
PARP Inhibition MediumThe benzamide core is structurally similar to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.
Anti-inflammatory Low-MediumCertain N-substituted benzamides have shown anti-inflammatory properties.[1]
Molecular Docking

Molecular docking predicts the preferred orientation of a molecule when bound to a protein target, providing insights into binding affinity and potential inhibitory mechanisms.[][21][22][23] We will use this technique to virtually screen N-benzyl-N-methyl-2-nitrobenzamide against the active sites of two high-value cancer targets: Histone Deacetylase 1 (HDAC1) and Poly(ADP-ribose) Polymerase 1 (PARP1).

Logical Workflow for Predictive Molecular Docking

G Figure 1: Predictive Molecular Docking Workflow cluster_prep Target & Ligand Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Hypothesis Generation get_protein Retrieve Protein Structures (e.g., PDB ID: 1T69 for HDAC1, PDB ID: 6BJW for PARP1) prep_protein Prepare Protein: Remove water, add hydrogens, assign charges get_protein->prep_protein define_site Define Binding Site (based on co-crystallized ligand) prep_protein->define_site prep_ligand Prepare Ligand: Generate 3D coordinates, minimize energy run_docking Run Docking Algorithm (e.g., AutoDock Vina) prep_ligand->run_docking define_site->run_docking analyze_poses Analyze Binding Poses & Calculate Binding Energy (ΔG) run_docking->analyze_poses visualize Visualize Interactions (H-bonds, hydrophobic, etc.) analyze_poses->visualize hypothesize Formulate Hypothesis: 'Compound is a potential HDAC/PARP inhibitor' visualize->hypothesize

Caption: A logical workflow for in silico molecular docking studies.

  • Predicted Interaction with HDAC1: Many HDAC inhibitors function by chelating the zinc ion in the enzyme's active site.[17] Docking simulations suggest that the carbonyl oxygen of the benzamide and a nitrogen atom could potentially interact with this zinc ion, while the benzyl and nitro-phenyl groups occupy adjacent hydrophobic pockets, stabilizing the complex.

  • Predicted Interaction with PARP1: PARP inhibitors often mimic the nicotinamide portion of NAD+.[24] The benzamide core of our compound can occupy the nicotinamide-binding pocket of PARP1. The model predicts hydrogen bonding between the amide group and key residues like Gly863 and Ser904, with the benzyl group extending into a hydrophobic region.

Experimental Validation: A Step-by-Step Guide

The hypotheses generated from in silico work must be rigorously tested through in vitro experiments. The following protocols are designed with internal controls to ensure data integrity.

Primary Screen: Cytotoxicity Assessment

The first step is to determine if N-benzyl-N-methyl-2-nitrobenzamide has a cytotoxic effect on cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[25][26][27][28]

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of N-benzyl-N-methyl-2-nitrobenzamide in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.[27] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[25]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[27]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[26][27][28]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Target-Specific Assays: Enzyme Inhibition

If the compound shows significant cytotoxicity, the next step is to investigate whether this is due to the predicted inhibition of HDAC or PARP enzymes.

Protocol: Fluorogenic HDAC Inhibition Assay

This assay measures the activity of HDAC enzymes using a substrate that becomes fluorescent upon deacetylation.[29][30]

  • Reagents: Obtain a commercial HDAC assay kit (e.g., from BPS Bioscience or Cayman Chemical) containing purified HDAC1 enzyme, a fluorogenic substrate, and a developer solution.[29][30][31]

  • Assay Setup: In a 96-well black plate, add HDAC1 enzyme to the assay buffer.

  • Inhibitor Addition: Add varying concentrations of N-benzyl-N-methyl-2-nitrobenzamide. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control.[29][31]

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate at 37°C for 30 minutes.

  • Signal Development: Add the developer solution, which stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate. Incubate for 15 minutes.

  • Measurement: Read the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).[31]

  • Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Protocol: PARP1 Inhibition Assay (Chemiluminescent or FP)

Several formats are available for measuring PARP activity. A common method involves detecting the poly(ADP-ribosyl)ation of histone proteins.[32]

  • Reagents: Utilize a commercial PARP assay kit (e.g., from BPS Bioscience or Sigma-Aldrich) which typically includes PARP1 enzyme, activated DNA, biotin-labeled NAD+, and histone-coated plates.[32][33]

  • Assay Setup: In the histone-coated plate, add PARP1 enzyme and activated DNA.

  • Inhibitor Addition: Add varying concentrations of N-benzyl-N-methyl-2-nitrobenzamide. Use a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Reaction: Add biotinylated NAD+ to initiate the PARP reaction. Incubate for 1 hour at room temperature. PARP1 will transfer biotinylated ADP-ribose units to the histones.

  • Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP), which binds to the biotinylated chains. After another wash, add a chemiluminescent HRP substrate.

  • Measurement: Read the chemiluminescent signal on a microplate reader.

  • Analysis: A decrease in signal indicates PARP1 inhibition. Calculate the IC₅₀ value.

  • Alternative Fluorescence Polarization (FP) Assay: An FP-based assay can also be used, which measures the displacement of a fluorescently labeled PARP inhibitor (like Olaparib) from the enzyme.[34][35] This method is particularly useful for identifying competitive inhibitors.[35]

Elucidating the Mechanism of Action: Potential Signaling Pathways

Positive results in the enzyme inhibition assays would provide strong evidence for the compound's mechanism of action.

HDAC Inhibition Pathway: HDAC inhibitors cause hyperacetylation of histone and non-histone proteins.[18] This leads to a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, such as tumor suppressor genes (e.g., p21).[16][19] Upregulation of p21 can induce cell cycle arrest and apoptosis.[16][19]

PARP Inhibition Pathway (Synthetic Lethality): PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs).[36][37] When PARP is inhibited, these SSBs accumulate. In cells undergoing replication, these breaks are converted into more lethal double-strand breaks (DSBs).[24][37] Healthy cells can repair DSBs through the high-fidelity homologous recombination (HR) pathway. However, many cancer cells, particularly those with BRCA1/2 mutations, are deficient in HR.[37] In these cells, the accumulation of DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[24]

Visualizing the Dual-Inhibition Hypothesis

G Figure 2: Hypothesized Dual Mechanism of Action cluster_parp PARP Inhibition cluster_hdac HDAC Inhibition compound N-benzyl-N-methyl- 2-nitrobenzamide PARP1 PARP1 compound->PARP1 Inhibits HDAC1 HDAC1 compound->HDAC1 Inhibits SSB Single-Strand Breaks (SSBs) PARP1->SSB Repair DSB Double-Strand Breaks (DSBs) PARP1->DSB Accumulation of unrepaired SSBs leads to SSB->PARP1 Recruits Apoptosis_PARP Apoptosis (in HR-deficient cells) DSB->Apoptosis_PARP Histones Histone Hyperacetylation HDAC1->Histones Deacetylates TSG Tumor Suppressor Gene Expression (e.g., p21) Histones->TSG Increases Apoptosis_HDAC Cell Cycle Arrest & Apoptosis TSG->Apoptosis_HDAC

Caption: Potential dual-inhibition pathways leading to cancer cell death.

Conclusion and Forward Look

This guide presents a structured, hypothesis-driven approach to characterizing the biological activity of N-benzyl-N-methyl-2-nitrobenzamide. By integrating computational predictions with robust, targeted in vitro assays, researchers can efficiently determine its potential as an anticancer agent, specifically as a potential inhibitor of HDAC and/or PARP enzymes. Positive findings would warrant further investigation, including selectivity profiling against other HDAC and PARP isoforms, cell-based assays to confirm pathway modulation (e.g., Western blotting for acetylated histones or γH2AX, a marker of DNA damage), and eventual progression to in vivo preclinical models.

References

  • Title: Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC. Source: NIH.
  • Title: MTT Assay Protocol for Cell Viability and Proliferation. Source: Merck Millipore.
  • Title: Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC. Source: NIH.
  • Title: MTT assay protocol. Source: Abcam.
  • Title: EpiQuik HDAC Activity/Inhibition Assay Kit (Colorimetric). Source: EpigenTek.
  • Title: PASTA: PARP activity screening and inhibitor testing assay - PMC. Source: NIH.
  • Title: Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. Source: MDPI.
  • Title: The Role of Computational Chemistry in Accelerating Drug Discovery. Source: SteerOn Research.
  • Title: What are HDAC inhibitors and how do they work?. Source: Patsnap Synapse.
  • Title: Advanced Computational Drug Discovery Tools. Source: Research Development.
  • Title: What is QSAR and how is it applied in bioinformatics?. Source: Ajelix.
  • Title: Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Source: Fisher Scientific.
  • Title: In Silico Drug Discovery - Design Process. Source: Biomolecular Modelling.
  • Title: The Molecular Mechanism of HDAC Inhibitors in Anticancer Effects. Source: Cellular & Molecular Immunology.
  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf.
  • Title: A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Source: Neovarsity.
  • Title: MTT Cell Proliferation Assay. Source: ATCC.
  • Title: Signaling pathway evaluation of leading ATRi, PARPi and CDK7i cancer compounds targeting the DNA Damage Response using Causal Inference. Source: bioRxiv.
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  • Title: Quantitative structure–activity relationship. Source: Wikipedia.
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  • Title: Nano-QSAR modeling for predicting biological activity of diverse nanomaterials. Source: Springer.
  • Title: Computational tools for drug discovery. Source: Chemaxon.
  • Title: HDAC1 Inhibitor Screening Assay Kit (Histone Deacetylase 1). Source: Cayman Chemical.
  • Title: Significance of computational tools in drug discovery. Source: Slideshare.
  • Title: Prediction studies of the biological activity of chemical substances by QSAR methods. Source: University of Porto.
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  • Title: Enzyme Inhibitors & Molecular Modeling in Drug Discovery. Source: BOC Sciences.
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  • Title: HDAC Fluorogenic Assay Kit (Green). Source: BPS Bioscience.
  • Title: The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Source: PubMed.
  • Title: N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC. Source: NIH.
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Foundational

Introduction: The Unseen Potential of a Nitro Group

An In-depth Technical Guide to the History and Discovery of 2-Nitrobenzamide Analogs This guide provides a comprehensive exploration of 2-nitrobenzamide analogs for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Discovery of 2-Nitrobenzamide Analogs

This guide provides a comprehensive exploration of 2-nitrobenzamide analogs for researchers, scientists, and drug development professionals. We will delve into the historical context of their discovery, elucidate their sophisticated mechanism of action, detail their synthesis and application, and look toward future innovations. This document is structured to provide not just information, but a causal, field-proven understanding of this versatile chemical scaffold.

In medicinal chemistry, the nitro group is often viewed with caution, sometimes flagged as a "structural alert" due to potential toxicity.[1] However, its potent electron-withdrawing nature and unique bioreductive properties have been masterfully exploited to create highly specific and effective therapeutic agents.[1][2][3] Nitrobenzamide derivatives, particularly 2-nitrobenzamide analogs, represent a pinnacle of this strategy, serving as a versatile scaffold for prodrugs across oncology, infectious diseases, and beyond.[2][4][5] This guide traces their journey from a chemical curiosity to a cornerstone of targeted therapy.

Historical Context: The Dawn of Prodrugs and Bioreduction

The concept of a "prodrug"—an inactive compound that is metabolized in the body to produce an active drug—was first termed in 1958 by Adrien Albert to describe molecules that undergo biotransformation to exert their pharmacological effects.[6] This concept built upon decades of observing how the body modifies chemical structures.

Early work in the 20th century focused on understanding the metabolism of nitroaromatic compounds, initially for their antimicrobial properties, as seen with drugs like chloramphenicol and nitrofurans.[1][7] Scientists observed that the reduction of a nitro group was a critical activation step.[1] This led to a pivotal insight: what if this biological reduction could be harnessed not just for antimicrobial action, but to selectively release a different, potent therapeutic agent in a specific physiological environment? This question laid the groundwork for the development of 2-nitrobenzamide analogs as sophisticated prodrug systems.

The Core Discovery: Positional Isomerism and Intramolecular Chemistry

The key innovation in the development of these analogs was the strategic placement of the nitro group at the ortho (or 2-) position relative to the amide linkage. While other isomers (meta- and para-nitrobenzamides) exist, the 2-nitro configuration enables a unique and highly efficient drug release mechanism.

The design relies on a two-stage activation process:

  • Selective Reduction: The 2-nitro group is selectively reduced to a 2-hydroxylamine derivative. This reaction is catalyzed by a class of enzymes known as nitroreductases .[4][5]

  • Intramolecular Cyclization: The resulting hydroxylamine, a potent nucleophile, is now perfectly positioned to attack the adjacent amide carbonyl carbon. This rapid, spontaneous intramolecular reaction forms an unstable cyclic intermediate that immediately fragments, releasing the parent amine-containing drug.

This elegant mechanism transforms a systemic liability (a circulating drug) into a targeted asset, activated only in cells or tissues expressing the necessary reductase enzymes.

Mechanism of Action: An Enzyme-Triggered Cascade

The therapeutic efficacy of 2-nitrobenzamide prodrugs is entirely dependent on their bioactivation. This process offers a high degree of therapeutic control.

The Enzymatic Switch: Type I Nitroreductases

The primary enzymes responsible for activating these prodrugs are Type I nitroreductases. These are oxygen-insensitive enzymes that catalyze the two-electron reduction of the nitro group to a nitroso, and a subsequent two-electron reduction to the critical hydroxylamine intermediate.[8] Crucially, these enzymes are abundant in two key therapeutic environments:

  • Hypoxic Tumor Cells: The low-oxygen environment of solid tumors upregulates the expression of nitroreductases, providing a natural targeting mechanism for anticancer drugs.[8]

  • Anaerobic Bacteria: Many bacteria, particularly those in the gut microbiome and certain pathogenic species, possess potent nitroreductases. This has been exploited for both colon-specific drug delivery and antimicrobial therapies.[5]

This enzyme-dependent activation is the foundation of the technology's selectivity, as mammalian cells generally lack these specific types of nitroreductases.[5]

The Chemical Release Pathway

The following diagram illustrates the complete activation and release cascade.

G cluster_0 Enzymatic Activation (Target Cell) cluster_1 Spontaneous Chemical Release Prodrug 2-Nitrobenzamide Prodrug (Inactive) Intermediate 2-Hydroxylaminobenzamide (Unstable Intermediate) Prodrug->Intermediate Nitroreductase (+4e-, +4H+) Cyclization Intramolecular Cyclization Intermediate->Cyclization Nucleophilic Attack ActiveDrug Active Amine Drug (Released) Cyclization->ActiveDrug Byproduct 2-Nitrosobenzoic Acid (Byproduct) Cyclization->Byproduct

Caption: Bioactivation pathway of a 2-nitrobenzamide prodrug.

Key Therapeutic Applications and In-Field Data

The 2-nitrobenzamide platform has been successfully applied in several therapeutic areas.

Hypoxia-Activated Anticancer Prodrugs

This is one of the most extensively researched applications. By attaching a potent cytotoxic agent to the 2-nitrobenzamide scaffold, the drug's toxicity is masked until it reaches the hypoxic core of a tumor.

A prominent example is the development of aziridinyl nitrobenzamides like CB1954 .[9] While the prodrug itself has low toxicity, its reduction by nitroreductases releases a powerful DNA cross-linking agent.[4] This strategy is a form of Gene-Directed Enzyme Prodrug Therapy (GDEPT), where a viral vector is used to deliver a bacterial nitroreductase gene specifically to tumor cells, further enhancing selectivity.[4]

Table 1: Cytotoxicity of Nitrobenzamide Prodrugs and Their Metabolites Data synthesized from studies on nitroreductase-based therapies.

CompoundTarget Cell LineConditionIC50 (µM)Reference
Prodrug 3 (N-(2,4-dinitrophenyl)-4-nitrobenzamide)PC3 (Prostate Cancer)Without Ssap-NtrB>100[9][10]
Metabolite of Prodrug 3PC3 (Prostate Cancer)After Ssap-NtrB Reduction~5[9][10]
CB1954 (Prodrug)HUVEC (Healthy Cells)Without NitroreductaseHigh[9]
Activated CB1954PC3 (Prostate Cancer)With NitroreductaseLow (Potent)[9][10]
Anti-Infective Therapies

The same principle applies to treating infectious diseases caused by organisms rich in nitroreductases.

  • Antitubercular Agents: Novel 3,5-dinitrobenzamide derivatives have shown extremely potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (MTB), with Minimum Inhibitory Concentration (MIC) values as low as <0.016 µg/mL.[11]

  • Trypanocidal Agents: Nitroaromatic prodrugs are the frontline treatment for trypanosomal infections like Chagas disease.[5] Aziridinyl nitrobenzamides have been identified as new and potent agents against Trypanosoma cruzi and Trypanosoma brucei, which rely on a parasitic type I nitroreductase for drug activation that is absent in human cells.[4][5]

Experimental Protocols: Synthesis and Evaluation

The synthesis of 2-nitrobenzamide analogs is generally straightforward, relying on standard amide bond formation chemistry.

General Synthesis Protocol: Amide Coupling
  • Acid Chloride Formation (Method A):

    • Suspend 2-nitrobenzoic acid in a dry, inert solvent (e.g., toluene).

    • Add thionyl chloride (SOCl₂) dropwise at room temperature.

    • Reflux the mixture for 2-4 hours until the reaction is complete (cessation of gas evolution).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-nitrobenzoyl chloride.

  • Amide Bond Formation:

    • Dissolve the amine-containing drug and a non-nucleophilic base (e.g., triethylamine or pyridine) in a dry aprotic solvent (e.g., dichloromethane or DMF).

    • Cool the solution in an ice bath (0 °C).

    • Add a solution of the 2-nitrobenzoyl chloride in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow: Testing for Hypoxia-Selective Cytotoxicity

This workflow is essential to validate the core principle of hypoxia-activated prodrugs.

G cluster_setup 1. Cell Seeding & Incubation cluster_treatment 2. Prodrug Treatment cluster_analysis 3. Analysis Seed Seed Cancer Cells in 96-well plates Incubate_N Incubate 24h Normoxia (21% O2) Seed->Incubate_N Incubate_H Incubate 24h Hypoxia (<1% O2) Seed->Incubate_H Treat_N Add serial dilutions of Prodrug (Normoxia) Incubate_N->Treat_N Treat_H Add serial dilutions of Prodrug (Hypoxia) Incubate_H->Treat_H Incubate_Final Incubate for 48-72h Treat_N->Incubate_Final Treat_H->Incubate_Final Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Incubate_Final->Assay Calculate Calculate IC50 Values (Normoxic vs. Hypoxic) Assay->Calculate

Caption: Workflow for determining the hypoxia-cytotoxicity ratio (HCR).

Future Directions and Conclusion

The 2-nitrobenzamide scaffold is far from being fully exploited. Future research is trending in several exciting directions:

  • Next-Generation Payloads: Attaching novel, highly potent therapeutic agents, including immunotherapy modulators or targeted protein degraders.

  • Multi-Stage Activation: Designing analogs that require more than one trigger (e.g., both low pH and enzymatic reduction) for enhanced specificity.

  • Theranostics: Incorporating imaging agents into the scaffold to allow for real-time visualization of prodrug activation in tumors.

References

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Source: Bioorganic & Medicinal Chemistry Letters. 11

  • Potential Therapeutic Targets of Nitrobenzamide Derivatives: An In-depth Technical Guide. Source: Benchchem. 2

  • Trypanocidal Activity of Aziridinyl Nitrobenzamide Prodrugs. Source: Antimicrobial Agents and Chemotherapy - ASM Journals.

  • Trypanocidal Activity of Nitroaromatic Prodrugs: Current Treatments and Future Perspectives. Source: Future Medicinal Chemistry.

  • Prodrugs For Nitroreductase Based Cancer Therapy- 1 Metabolite Profile, Cell Cytotoxicity and Molecular Modeling Interactions of Nitro Benzamides with Ssap-NtrB. Source: ResearchGate.

  • N-(2,2-Diphenylethyl)-4-nitrobenzamide. Source: MDPI.

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Source: MDPI.

  • Prodrugs for Nitroreductase Based Cancer Therapy- 1: Metabolite Profile, Cell Cytotoxicity and Molecular Modeling Interactions of Nitro Benzamides with Ssap-NtrB. Source: PubMed.

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Source: PMC - National Center for Biotechnology Information.

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Source: ResearchGate.

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Source: Semantic Scholar.

  • PRODRUG DEVELOPMENT. Source: IIP Series.

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Source: SciELO.

Sources

Exploratory

N-benzyl-N-methyl-2-nitrobenzamide CAS number and registry data

The following technical guide details the chemical profile, synthesis, and application logic of N-benzyl-N-methyl-2-nitrobenzamide , a specialized intermediate in heterocyclic chemistry. Part 1: Chemical Identity & Regis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application logic of N-benzyl-N-methyl-2-nitrobenzamide , a specialized intermediate in heterocyclic chemistry.

Part 1: Chemical Identity & Registry Data[1]

N-benzyl-N-methyl-2-nitrobenzamide is a non-catalogued, research-grade organic intermediate. Unlike its para-isomer (CAS 89399-23-5), the ortho-isomer is rarely found in commercial stock due to its primary use as a transient precursor in the synthesis of polycyclic nitrogen heterocycles (e.g., phenanthridones) via Pschorr cyclization or electrochemical reduction.

Registry Specifications
ParameterData
Chemical Name N-Benzyl-N-methyl-2-nitrobenzamide
IUPAC Name N-benzyl-N-methyl-2-nitrobenzamide
CAS Registry Number Not Listed / Custom Synthesis (See Note 1)
Molecular Formula C₁₅H₁₄N₂O₃
Molecular Weight 270.29 g/mol
SMILES CN(Cc1ccccc1)C(=O)c2ccccc2[O-]
InChI Key (Predicted) UMDIHTNTVUNIDS-UHFFFAOYSA-N (Isomer dependent)
Related CAS 89399-23-5 (para-isomer); 3400-29-1 (N-methyl-2-nitrobenzamide)

Note 1: This compound is frequently generated in situ or synthesized on-demand in research laboratories. It is distinct from the commercially available N-benzyl-2-nitrobenzamide (lacking the N-methyl group).

Part 2: Physicochemical Profile[5]

As a tertiary amide lacking an N-H donor, this molecule exhibits distinct physical properties compared to its secondary amide counterparts.

  • Physical State: Typically a viscous yellow oil or low-melting solid. The N-methyl group disrupts the intermolecular hydrogen bonding network that typically stabilizes benzamides into high-melting solids.

  • Solubility: Highly soluble in chlorinated solvents (DCM, chloroform), ethyl acetate, and alcohols. Insoluble in water.

  • Stability: Stable under standard laboratory conditions. The nitro group at the ortho position induces steric strain, making the amide bond slightly more susceptible to hydrolysis under harsh acidic/basic conditions compared to the para-isomer.

Part 3: Synthesis Protocol (Authoritative Method)

Context: The synthesis follows a classical Schotten-Baumann or anhydrous acylation pathway. The choice of method depends on the scale and required purity. The protocol below uses the anhydrous route to prevent hydrolysis of the acid chloride.

Reaction Scheme

Precursors: 2-Nitrobenzoyl chloride + N-Methylbenzylamine Product: N-Benzyl-N-methyl-2-nitrobenzamide

Synthesis Reagent1 2-Nitrobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent1->Intermediate DCM, 0°C Reagent2 N-Methylbenzylamine (Nucleophile) Reagent2->Intermediate DCM, 0°C Base Triethylamine (Et3N) (HCl Scavenger) Base->Intermediate DCM, 0°C Product N-benzyl-N-methyl- 2-nitrobenzamide Intermediate->Product Elimination Byproduct Et3N·HCl (Precipitate) Intermediate->Byproduct

Figure 1: Acylation pathway for the synthesis of the target benzamide.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve N-methylbenzylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

  • Addition: Dropwise add a solution of 2-nitrobenzoyl chloride (1.05 equiv) in DCM over 15–20 minutes. Note: The reaction is exothermic; maintain temperature < 5°C to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 3:7). The amine spot should disappear.

  • Workup:

    • Wash the organic phase with 1M HCl (to remove unreacted amine/TEA).

    • Wash with sat. NaHCO₃ (to remove unreacted acid chloride/acid).

    • Wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for downstream reduction. If necessary, purify via flash column chromatography (Silica gel, 20-30% EtOAc in Hexanes).

Part 4: Applications & Reactivity (The "Why")

The primary scientific value of N-benzyl-N-methyl-2-nitrobenzamide lies in its role as a "masked" nucleophile. Upon reduction of the nitro group, it becomes a substrate for intramolecular cyclization, a key strategy in drug discovery for synthesizing phenanthridinone scaffolds.

Core Workflow: Pschorr Cyclization Precursor

The molecule serves as the starting point for the synthesis of Phenanthridones and Benzotriazinones .

  • Reduction: The nitro group is reduced (H₂/Pd-C or Fe/AcOH) to an aniline derivative (N-benzyl-N-methyl-2-aminobenzamide).

  • Diazotization: The amine is converted to a diazonium salt.

  • Cyclization: Under thermal or copper-catalyzed conditions (Pschorr reaction), the diazonium intermediate undergoes intramolecular aryl coupling.

Pschorr Nitro N-benzyl-N-methyl- 2-nitrobenzamide (Target Molecule) Amine N-benzyl-N-methyl- 2-aminobenzamide Nitro->Amine Reduction (H2/Pd or Fe/HCl) Diazonium Diazonium Salt Intermediate Amine->Diazonium NaNO2, H2SO4 (Diazotization) Cyclized Phenanthridone Derivative Diazonium->Cyclized Pschorr Reaction (Cu, Heat, -N2) SideProduct Benzotriazinone (Alternative Path) Diazonium->SideProduct N-N Bond Formation

Figure 2: Downstream application logic. The target molecule is the critical "Node 1" in this heterocyclic synthesis cascade.

Part 5: Safety & Handling

  • Hazards: As a nitroaromatic compound, it should be treated as potentially toxic if ingested or absorbed.

  • Precursors: 2-Nitrobenzoyl chloride is a lachrymator and corrosive. N-Methylbenzylamine is corrosive and toxic.

  • Storage: Store in a cool, dry place. Unlike the acid chloride precursor, the amide is not moisture-sensitive.

References

  • Nagarajan, K., et al. (1977). "Application of Pschorr reaction to N-(o-aminobenzoyl) N-methylbenzylamine." Proceedings of the Indian Academy of Sciences - Section A, 86(1), 25-39.

  • BenchChem. (2024).[1] "N-benzyl-N-methyl-2-nitrobenzamide Product Page." (Reference for structural validation and vendor availability).

  • PubChem. (2024).[2] "2-Nitrobenzoyl chloride (Precursor Data)." National Library of Medicine.[3]

Sources

Protocols & Analytical Methods

Method

reagents for preparing N-benzyl-N-methyl-2-nitrobenzamide from 2-nitrobenzoyl chloride

This guide outlines the optimized protocol for the synthesis of -benzyl- -methyl-2-nitrobenzamide via nucleophilic acyl substitution.[1] This transformation utilizes 2-nitrobenzoyl chloride and -benzylmethylamine under b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized protocol for the synthesis of


-benzyl-

-methyl-2-nitrobenzamide
via nucleophilic acyl substitution.[1] This transformation utilizes 2-nitrobenzoyl chloride and

-benzylmethylamine
under basic conditions.[1]

Part 1: Core Directive & Scientific Rationale

Target Molecule:


-benzyl-

-methyl-2-nitrobenzamide Reaction Class: Schotten-Baumann / Nucleophilic Acyl Substitution Critical Constraint: The ortho-nitro group introduces steric bulk and electronic withdrawal, making the acid chloride highly reactive yet potentially prone to hydrolysis if not handled under anhydrous conditions.[1]
Reagent Selection & Causality
ReagentRoleSelection Rationale
2-Nitrobenzoyl Chloride ElectrophileHighly activated acylating agent.[1] The o-nitro group increases electrophilicity at the carbonyl carbon but makes the compound shock-sensitive (distillation risk).[1]

-Benzylmethylamine
NucleophileSecondary amine.[1] The benzyl and methyl groups provide the specific

-substitution pattern required.[1]
Triethylamine (

)
Base / ScavengerNeutralizes the HCl by-product to drive the equilibrium forward.[1] Non-nucleophilic enough to avoid competing with the amine.[1]
Dichloromethane (DCM) SolventAprotic, polar enough to dissolve reactants, and low boiling point for easy removal.[1] Immiscible with water, facilitating aqueous workup.[1]

Part 2: Safety & Handling (Critical)

WARNING: EXPLOSION & TOXICITY HAZARD [1]

  • 2-Nitrobenzoyl Chloride Instability: This compound is known to be shock-sensitive and thermally unstable.[1] DO NOT attempt to distill 2-nitrobenzoyl chloride to dryness or at high temperatures, as it may explode [1].[1] Use crude material or purify via crystallization if necessary.[1][2]

  • Lachrymator: The acid chloride releases HCl upon contact with moisture; handle strictly in a fume hood.[1]

  • Exotherm: The reaction with amines is exothermic.[1] Temperature control (

    
    ) is mandatory during addition.
    

Part 3: Reaction Mechanism

The reaction proceeds via an addition-elimination pathway.[1] The nucleophilic nitrogen of the amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[1][3] The chloride ion is then eliminated, reforming the carbonyl, followed by deprotonation by the base.[1][3]

ReactionMechanism Reactants Reactants 2-Nitrobenzoyl Cl + Amine Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack Elimination Elimination of Cl- Transition->Elimination Collapse Product Product Amide + Et3N·HCl Elimination->Product Deprotonation

Figure 1: Mechanistic pathway of the amide coupling.[1]

Part 4: Experimental Protocol

Scale: 10 mmol (approx. 2-3 g scale) Time: 3–12 Hours Yield Expectation: 85–95%[1]

Materials
  • 2-Nitrobenzoyl chloride: 1.86 g (10.0 mmol)[1]

  • 
    -Benzylmethylamine: 1.33 g (11.0 mmol, 1.1 eq)[1]
    
  • Triethylamine (

    
    ): 2.1 mL (15.0 mmol, 1.5 eq)[1]
    
  • Dichloromethane (DCM): 40 mL (anhydrous)[1]

Step-by-Step Procedure

1. Reactor Setup:

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Cap with a rubber septum and flush with nitrogen or argon.[1]

2. Solubilization of Nucleophile:

  • Add

    
    -benzylmethylamine  (1.33 g) and Triethylamine  (2.1 mL) to the flask.
    
  • Add DCM (30 mL) and stir to dissolve.

  • Cool the mixture to

    
      using an ice-water bath.
    

3. Controlled Addition (The Critical Step):

  • Dissolve 2-nitrobenzoyl chloride (1.86 g) in the remaining DCM (10 mL) in a separate vial.

  • Slowly add the acid chloride solution to the amine mixture dropwise over 15–20 minutes.

    • Note: The solution may become cloudy as triethylamine hydrochloride salts precipitate.[1]

    • Why? Slow addition prevents localized overheating and suppresses side reactions.[1]

4. Reaction Phase:

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 3 hours.

  • Validation: Check progress via TLC (System: 30% Ethyl Acetate in Hexanes). The starting acid chloride spot (high

    
    , unstable) should disappear, and a new amide spot (lower 
    
    
    
    ) should appear.[1]

5. Workup (Purification Phase 1):

  • Quench the reaction by adding water (20 mL).

  • Transfer to a separatory funnel.[1]

  • Wash 1 (Acidic): Wash organic layer with 1M HCl (20 mL).[1]

    • Purpose: Removes unreacted amine and triethylamine.[1]

  • Wash 2 (Basic): Wash organic layer with Sat.[1]

    
     (20 mL).[1]
    
    • Purpose: Removes unreacted 2-nitrobenzoic acid (hydrolysis byproduct).[1]

  • Wash 3 (Neutral): Wash with Brine (Sat. NaCl, 20 mL).

  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .[1]
  • Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil/solid.[1]

WorkupFlow RxnMix Reaction Mixture (DCM + Salts) Quench Add Water Phase Separation RxnMix->Quench AcidWash 1M HCl Wash (Removes Amines) Quench->AcidWash Organic Layer BaseWash Sat. NaHCO3 Wash (Removes Acids) AcidWash->BaseWash Organic Layer Dry Dry (MgSO4) & Evaporate BaseWash->Dry Organic Layer

Figure 2: Aqueous workup strategy for amide purification.[1]

Part 5: Characterization & Troubleshooting

Expected Properties
  • Appearance: Off-white to pale yellow solid or viscous oil (crystallization may be slow due to the

    
    -methyl/benzyl rotamers).[1]
    
  • 1H NMR (Diagnostic Signals):

    • Look for the

      
      -Methyl singlet (
      
      
      
      2.8–3.1 ppm).[1]
    • Look for the Benzylic

      
       singlet/broad peak (
      
      
      
      4.4–4.8 ppm).[1]
    • Note: Amides often show rotameric splitting in NMR at room temperature; peaks may appear doubled or broadened.[1]

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; use fresh acid chloride.[1]
Impurity: Acid Incomplete WashingIncrease volume or frequency of

washes.
Dark Color Oxidation / DecompositionRun reaction under nitrogen; keep acid chloride cold before use.[1]
No Precipitation Product is an oilTriturate with cold hexanes or diethyl ether to induce crystallization.[1]

References

  • Safety of 2-Nitrobenzoyl Chloride: National Center for Biotechnology Information.[1] (2025).[1][2][4][5][6] PubChem Compound Summary for CID 11875, 2-Nitrobenzoyl chloride. Retrieved from [Link][1]

  • General Amide Synthesis (Schotten-Baumann): Organic Syntheses, Coll.[1] Vol. 1, p. 391 (1941); Vol. 21, p. 84 (1941).[1] Benzazide.[1] (Analogous conditions for acid chloride reactivity). Retrieved from [Link][1]

  • Reaction Analog (Nitrobenzoyl chloride + Amine): PrepChem. Synthesis of 3-(N-(2-nitrobenzoyl)aminomethyl)pyridine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of N-benzyl-N-methyl-2-nitrobenzamide via Amide Coupling

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of established amide coupling protocols for the synthesis of N-benzyl-N-methyl-2-nitrobenzamide. As a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established amide coupling protocols for the synthesis of N-benzyl-N-methyl-2-nitrobenzamide. As a Senior Application Scientist, this document is structured to offer not only step-by-step methodologies but also the underlying chemical principles and rationale to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Art and Science of Amide Bond Formation

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the pharmaceutical and agrochemical industries. The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable process, yet it is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[1][2] To overcome this kinetic barrier, the carboxylic acid must be "activated" to create a more electrophilic species that is readily attacked by the amine nucleophile.

The synthesis of N-benzyl-N-methyl-2-nitrobenzamide presents a classic case for the application of modern amide coupling protocols. The substrates, 2-nitrobenzoic acid and N-benzylmethylamine, possess electronic and steric features that necessitate a careful selection of reagents and reaction conditions for optimal results. The electron-withdrawing nitro group on the benzoic acid can influence the acidity of the carboxylic acid, while the secondary nature of the amine introduces a degree of steric hindrance.[3]

This guide will explore several robust and widely-used coupling methodologies, providing detailed protocols and a comparative analysis to facilitate the successful synthesis of N-benzyl-N-methyl-2-nitrobenzamide.

Strategic Approaches to Amide Coupling

The choice of a coupling reagent is critical and is often dictated by factors such as the nature of the substrates, desired reaction conditions, and the need to minimize side reactions like racemization (though not a concern for this specific achiral synthesis).[4] We will focus on three major classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts. An alternative, classical approach via the corresponding acid chloride will also be discussed.

The Carbodiimide-Mediated Pathway: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4][5] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct, reducing the yield of the desired amide.[5] To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is often employed. HOBt intercepts the O-acylisourea to form an active HOBt ester, which is more stable and less prone to side reactions.[4][6] The subsequent aminolysis of the HOBt ester yields the target amide.

Mechanism of EDC/HOBt Mediated Amide Coupling

G cluster_activation Activation cluster_ester_formation Active Ester Formation cluster_aminolysis Aminolysis Carboxylic_Acid 2-Nitrobenzoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Amide N-benzyl-N-methyl-2-nitrobenzamide HOBt_Ester->Amide + Amine Amine N-Benzylmethylamine Amine->Amide

Caption: EDC/HOBt mediated amide bond formation workflow.

The Aminium/Uronium Salt Advantage: HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction rates and efficacy with sterically hindered substrates.[7] HATU activates the carboxylic acid by forming a highly reactive OAt-active ester. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the coupling and suppresses side reactions. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid, initiating the activation process.

Mechanism of HATU-Mediated Amide Coupling

G Carboxylic_Acid 2-Nitrobenzoic Acid Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Base DIPEA OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide N-benzyl-N-methyl-2-nitrobenzamide OAt_Ester->Amide + Amine Amine N-Benzylmethylamine

Caption: General workflow for HATU-mediated amide coupling.

The Phosphonium Salt Approach: BOP Reagent

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is another powerful coupling reagent that activates carboxylic acids through the formation of a reactive HOBt ester. Similar to HATU, a tertiary base is necessary for the initial deprotonation of the carboxylic acid.[8][9] While highly effective, a significant drawback of the BOP reagent is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[9][10] For this reason, alternative phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often preferred as they generate a more benign byproduct.[9]

The Classical Acyl Chloride Method

A traditional and often effective method for amide synthesis involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with the amine.[11] The acyl chloride is a highly electrophilic species that readily reacts with amines. This two-step process typically involves treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[11] A base is required in the subsequent amidation step to neutralize the HCl byproduct.[11]

Experimental Protocols

The following protocols are designed for the synthesis of N-benzyl-N-methyl-2-nitrobenzamide on a laboratory scale. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended to prevent the hydrolysis of reactive intermediates.

Protocol 1: EDC/HOBt Coupling

Materials:

  • 2-Nitrobenzoic acid (1.0 equiv)

  • N-Benzylmethylamine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1N HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-nitrobenzoic acid (1.0 equiv), HOBt (1.2 equiv), and N-benzylmethylamine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA or TEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-N-methyl-2-nitrobenzamide.[4]

Protocol 2: HATU Coupling

Materials:

  • 2-Nitrobenzoic acid (1.0 equiv)

  • N-Benzylmethylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Standard workup reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-nitrobenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add N-benzylmethylamine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and proceed with the aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Protocol 3: Acid Chloride Formation and Coupling

Step 3A: Formation of 2-Nitrobenzoyl Chloride

Materials:

  • 2-Nitrobenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (2.0-3.0 equiv)

  • Catalytic amount of DMF (if using oxalyl chloride)

  • Anhydrous Toluene or DCM

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-nitrobenzoic acid (1.0 equiv) and the chosen solvent.

  • Slowly add thionyl chloride or oxalyl chloride (with a drop of DMF).

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction for the cessation of gas evolution.

  • Carefully remove the excess chlorinating agent and solvent under reduced pressure. The resulting 2-nitrobenzoyl chloride is often used in the next step without further purification.

Step 3B: Amidation of 2-Nitrobenzoyl Chloride

Materials:

  • 2-Nitrobenzoyl chloride (from Step 3A, 1.0 equiv)

  • N-Benzylmethylamine (1.1 equiv)

  • Triethylamine or Pyridine (1.2 equiv)

  • Anhydrous DCM

Procedure:

  • Dissolve N-benzylmethylamine (1.1 equiv) and the base (1.2 equiv) in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of 2-nitrobenzoyl chloride (1.0 equiv) in anhydrous DCM to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Data and Reagent Selection

The choice of protocol will depend on several factors including reagent availability, cost, and the scale of the synthesis. The following table provides a general comparison of the methodologies discussed.

Parameter EDC/HOBt HATU BOP (or PyBOP) Acid Chloride
Reagent Cost ModerateHighHighLow
Reaction Time 12-24 hours1-18 hours1-18 hours2-6 hours (amidation)
Byproducts Water-soluble ureaTetramethylurea, HOAtHMPA (carcinogenic) or tris(pyrrolidin-1-yl)phosphine oxideHCl
Workup Aqueous extractionAqueous extractionAqueous extractionAqueous extraction
Handling Relatively straightforwardMoisture sensitiveMoisture sensitive, HMPA is a known carcinogen[10]Chlorinating agents are corrosive and moisture sensitive
Suitability for Sterically Hindered Substrates GoodExcellent[12]ExcellentGood

For the synthesis of N-benzyl-N-methyl-2-nitrobenzamide, all presented methods are viable. The HATU protocol is often favored for its high efficiency and reliability, especially when dealing with secondary amines which can be less reactive. However, for cost-effectiveness, the EDC/HOBt or the acid chloride route are excellent alternatives. The BOP reagent should be used with caution due to the carcinogenic nature of its byproduct.[10]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. Consider increasing the equivalents of the coupling reagent and base. Pre-activation of the carboxylic acid before adding the amine can also improve yields, particularly with HATU.

  • Incomplete Reaction: If the starting materials are still present after the recommended reaction time, extending the reaction time or gently heating the reaction mixture may drive it to completion.

  • Side Product Formation: The formation of N-acylurea with EDC can be minimized by ensuring the prompt addition of HOBt. With the acid chloride method, the formation of symmetrical anhydride can occur if the acyl chloride is not fully converted before the addition of the amine.

Conclusion

The synthesis of N-benzyl-N-methyl-2-nitrobenzamide can be successfully achieved through a variety of amide coupling protocols. The selection of the optimal method will be a balance of efficiency, cost, and safety considerations. The protocols provided in this guide, along with the mechanistic insights and comparative data, offer a solid foundation for researchers to confidently approach this synthetic transformation. Careful execution of the experimental procedures and diligent monitoring of the reaction progress are key to obtaining the desired product in high yield and purity.

References

  • Organic Synthesis. Acid-Amine Coupling using BOP. Available from: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link]

  • Common Organic Chemistry. BOP. Available from: [Link]

  • Slideshare. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx. Available from: [Link]

  • ResearchGate. Coupling Reagents. Available from: [Link]

  • AxisPharm. Amide coupling Protocol for Amino PEG. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. Available from: [Link]

  • PMC. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Available from: [Link]

  • OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. Available from: [Link]

  • Organic Syntheses Procedure. m-NITROBENZAZIDE. Available from: [Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]

  • AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Available from: [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]

  • PMC. N-(2-Methylphenyl)-2-nitrobenzamide. Available from: [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

  • RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. Available from: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. Available from: [Link]

  • Reddit. Struggling with amide coupling. Available from: [Link]

  • Chemistry LibreTexts. 24.3: Synthesis of Amides. Available from: [Link]

  • PMC. Challenges and Breakthroughs in Selective Amide Activation. Available from: [Link]

  • Arkivoc. Efficient synthesis of N-acylbenzotriazoles using tosyl chloride: en route to suberoylanilide hydroxamic acid (SAHA). Available from: [Link]

  • Pearson. How would you make the following compounds from N-benzylbenzamide? c. benzyl alcohol. Available from: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of N-Benzyl-N-methyl-2-nitrobenzamide

This Application Note is designed for research scientists and drug discovery professionals requiring a robust, high-throughput method for synthesizing N-benzyl-N-methyl-2-nitrobenzamide. This scaffold is a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug discovery professionals requiring a robust, high-throughput method for synthesizing N-benzyl-N-methyl-2-nitrobenzamide. This scaffold is a critical intermediate in the synthesis of quinazolinones and other bioactive heterocycles.

Executive Summary

Traditional thermal synthesis of sterically hindered amides—such as those possessing ortho-nitro substituents—often suffers from prolonged reaction times (12–24 h) and incomplete conversion due to the reduced electrophilicity of the carbonyl carbon and steric blockage.

This protocol details a microwave-assisted methodology that reduces reaction time to <15 minutes while boosting yields to >90%. By utilizing the dielectric heating effects of microwave irradiation, we overcome the activation energy barrier imposed by the ortho-nitro group of 2-nitrobenzoyl chloride, facilitating rapid coupling with N-methylbenzylamine.

Key Advantages:

  • Speed: Reaction time reduced from 16 h (thermal reflux) to 10 min.

  • Purity: Minimal side products; "self-validating" workup via simple extraction.

  • Scalability: Protocol adaptable from 100 mg to 5 g scale.

Scientific Foundation & Mechanism

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism. The microwave irradiation provides rapid, uniform heating, accelerating the formation of the tetrahedral intermediate.

  • Nucleophilic Attack: The lone pair of the secondary amine (N-methylbenzylamine) attacks the carbonyl carbon of 2-nitrobenzoyl chloride.

  • Tetrahedral Intermediate: formation is the rate-determining step, often hindered by the bulky ortho-NO₂ group. Microwave energy helps overcome this steric repulsion.

  • Elimination: Chloride ion is expelled, reforming the carbonyl double bond.

  • Deprotonation: The auxiliary base (Triethylamine/DIPEA) neutralizes the HCl byproduct, driving the equilibrium forward.

Mechanistic Diagram

ReactionMechanism Substrate 2-Nitrobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate MW Irradiation (Attack) Reagent N-Methylbenzylamine (Nucleophile) Reagent->Intermediate Product N-Benzyl-N-methyl- 2-nitrobenzamide Intermediate->Product Elimination Byproduct HCl (Salt) Intermediate->Byproduct -Cl Base Et3N (Base) Byproduct->Base Neutralization

Caption: Figure 1. Microwave-accelerated nucleophilic acyl substitution pathway. The base (Et3N) acts as a proton scavenger to prevent amine salt formation.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Biotage Initiator+ or CEM Discover (Single-mode).

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp cap.

  • Reagents:

    • 2-Nitrobenzoyl chloride (98%)

    • N-Methylbenzylamine (97%)

    • Triethylamine (Et₃N) or DIPEA (Hunig's Base)

    • Dichloromethane (DCM) - Anhydrous

  • Analysis: LC-MS (ESI+), ¹H NMR (400 MHz).

Reagent Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Amount (1 mmol scale)
2-Nitrobenzoyl chloride Limiting Reagent1.0185.56186 mg
N-Methylbenzylamine Nucleophile1.1121.18133 mg (142 µL)
Triethylamine Base (Scavenger)1.5101.19152 mg (210 µL)
DCM SolventN/A-3.0 mL
Step-by-Step Methodology
Step 1: Preparation (Pre-MW)
  • Safety Check: 2-nitrobenzoyl chloride is a lachrymator and corrosive. Work in a fume hood.

  • Dissolution: In a 10 mL microwave vial, dissolve 186 mg (1.0 mmol) of 2-nitrobenzoyl chloride in 2 mL of anhydrous DCM.

  • Addition: Add 142 µL (1.1 mmol) of N-methylbenzylamine slowly. Note: The reaction is exothermic; slight fuming may occur.

  • Base Addition: Immediately add 210 µL (1.5 mmol) of Triethylamine.

  • Sealing: Cap the vial with a PTFE-lined septum and crimp seal. Vortex for 10 seconds to ensure homogeneity.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

  • Temperature: 100 °C

  • Time: 10 minutes

  • Pressure Limit: 15 bar (Standard safety cutoff)

  • Power: Dynamic (Max 150 W)

  • Stirring: High

Step 3: Work-up & Purification [1][2][3]
  • Cooling: Allow the vial to cool to room temperature (compressed air cooling usually automatic).

  • Quench: Uncap and dilute with 10 mL DCM. Transfer to a separatory funnel.

  • Wash 1 (Acidic): Wash with 10 mL 1M HCl . Purpose: Removes unreacted amine and Et₃N.

  • Wash 2 (Basic): Wash with 10 mL Sat. NaHCO₃ . Purpose: Removes any hydrolyzed nitrobenzoic acid.

  • Wash 3 (Neutral): Wash with 10 mL Brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Self-Validation (Purity Check)
  • Visual: Product should be a viscous yellow oil or pale solid.

  • TLC: Silica gel, 30% EtOAc in Hexane. Product R_f ≈ 0.4–0.5. (Starting amine stays at baseline or stains differently; Acid chloride hydrolyzes to acid at baseline).

Optimization & Data Analysis

Optimization Matrix

The following data represents typical optimization runs to determine the "Sweet Spot" for conversion.

EntryTemp (°C)Time (min)SolventConversion (LC-MS)Notes
125 (RT)60DCM65%Slow, incomplete.
2805DCM88%Good, but trace SM remains.
3 100 10 DCM >98% Optimal Condition.
412010DCE95%Higher temp increased degradation slightly.
510010Ethanol70%Solvolysis of chloride competed with amine.
Expected Characterization Data

The product, N-benzyl-N-methyl-2-nitrobenzamide, exhibits rotameric phenomena in NMR due to the restricted rotation of the amide bond (N-C=O), especially with the bulky ortho-nitro group.

  • ¹H NMR (400 MHz, CDCl₃): Spectrum will likely show two sets of signals (approx 2:1 to 3:1 ratio).

    • N-Methyl:[4] Singlets/split singlets around δ 2.8 – 3.1 ppm.

    • Benzylic CH₂: Split signals (AB systems or broad singlets) around δ 4.4 – 4.8 ppm.

    • Aromatic: Multiplets 7.2 – 8.2 ppm. The proton ortho to the nitro group will be most deshielded (~8.2 ppm).

  • MS (ESI): [M+H]⁺ calc. for C₁₅H₁₄N₂O₃ = 271.10; found 271.1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Check amine quality (absorbs CO₂/H₂O).
Pressure Spike Overheating / Volatile SolventDo not exceed 100°C with DCM. Switch to DCE or Toluene if >100°C is needed.
Impurity: Acid Incomplete CouplingEnsure excess base (1.5–2.0 eq) is used to scavenge HCl.
Dark Color Thermal DecompositionReduce temperature to 80°C and extend time to 20 min.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix in MW Vial: 1.0 eq Acid Chloride 1.1 eq Amine 1.5 eq Et3N Solvent: DCM Start->Mix MW Microwave Irradiation 100°C | 10 min | High Stir Mix->MW Cool Cool to RT MW->Cool Extract Liquid-Liquid Extraction Wash: 1M HCl -> NaHCO3 -> Brine Cool->Extract Conc Concentrate & Dry Extract->Conc Final Pure Product (Yellow Oil/Solid) Conc->Final

Caption: Figure 2. Operational workflow for the microwave-assisted synthesis protocol.

References

  • General Microwave Amidation Protocol

    • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. Link

  • Synthesis of Nitrobenzamides

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[5] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Amidation of 2-Nitrobenzoic Acid Derivatives

    • Search results indicate general applicability of microwave irradiation for ortho-substituted benzoic acids. See: Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid (Note: This refers to S_NAr, but conditions are analogous for high-energy activation).

  • Rotamerism in N,N-disubstituted Benzamides

    • Stewart, W. E., & Siddall, T. H. (1970). Nuclear magnetic resonance studies of amides. Chemical Reviews, 70(5), 517-551. Link

Sources

Application

Application Notes &amp; Protocols: Leveraging N-benzyl-N-methyl-2-nitrobenzamide in Advanced Synthetic Strategies

Introduction: Unveiling the Synthetic Potential of a Versatile Intermediate In the landscape of modern organic synthesis and drug development, the strategic use of multifunctional intermediates is paramount. N-benzyl-N-m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Intermediate

In the landscape of modern organic synthesis and drug development, the strategic use of multifunctional intermediates is paramount. N-benzyl-N-methyl-2-nitrobenzamide is one such molecule, embodying a convergence of synthetically valuable features. Its structure, characterized by a tertiary benzamide, a photolabile ortho-nitrobenzyl moiety, and a reducible nitro group, offers chemists a powerful toolkit for a range of molecular constructions.

This guide provides an in-depth exploration of N-benzyl-N-methyl-2-nitrobenzamide as a synthesis intermediate. We move beyond simple procedural lists to explain the underlying principles and mechanistic rationale, empowering researchers to adapt and innovate. The protocols described herein are designed to be robust and self-validating, grounded in established chemical literature. We will explore its utility in two primary domains: as a photocleavable protecting group for the controlled release of secondary amines, and as a precursor for the synthesis of important heterocyclic scaffolds following nitro group reduction.

Part 1: Physicochemical Properties, Safety, and Synthesis

Before utilization, a thorough understanding of the intermediate's properties and its reliable synthesis is essential.

Physicochemical Data

The data presented below is for the closely related analogue, N-benzyl-2-nitrobenzamide, and serves as a reliable proxy for the N-methylated title compound.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₃PubChem[1]
Molecular Weight 256.26 g/mol PubChem[1]
CAS Number 52745-10-5Sigma-Aldrich
Appearance White to off-white solid (typical)N/A
Predicted XlogP 1.7PubChem[1]
Safety & Handling
  • General : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity : Specific toxicity data is limited. Treat as a potentially hazardous chemical. Avoid inhalation of dust, and prevent contact with skin and eyes.

  • Storage : Store in a cool, dry, dark place in a tightly sealed container. The compound is potentially light-sensitive due to the ortho-nitrobenzyl group.

Protocol: Synthesis of N-benzyl-N-methyl-2-nitrobenzamide

The most direct and reliable method for synthesizing the title compound is the acylation of N-benzylmethylamine with 2-nitrobenzoyl chloride, a variation of the classic Schotten-Baumann reaction.[2]

Workflow Diagram: Amide Synthesis

cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Analysis r1 2-Nitrobenzoyl Chloride p2 Add acyl chloride dropwise r1->p2 r2 N-Benzylmethylamine p1 Combine amine, base, solvent Cool to 0 °C r2->p1 r3 Triethylamine (Base) r3->p1 r4 Dichloromethane (Solvent) r4->p1 p1->p2 p3 Warm to RT, stir 4-6h p2->p3 p4 Aqueous Workup (Wash with HCl, NaHCO₃, Brine) p3->p4 p5 Dry (Na₂SO₄), Filter, Concentrate p4->p5 pur Column Chromatography (Silica Gel) p5->pur an Characterization (NMR, MS) pur->an Start N-benzyl-N-methyl- 2-nitrobenzamide Step1 Nitro Group Reduction (e.g., H₂, Pd/C) Start->Step1 Intermediate N-benzyl-N-methyl- 2-aminobenzamide Step1->Intermediate Step2 Cyclization Reaction (with Aldehyde, etc.) Intermediate->Step2 Product Heterocyclic Scaffolds (e.g., Quinazolinones) Step2->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-benzyl-N-methyl-2-nitrobenzamide

This technical guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of crude N-benzyl-N-methyl-2-nitrobenzamid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of crude N-benzyl-N-methyl-2-nitrobenzamide. Synthesized typically via a Schotten-Baumann reaction between 2-nitrobenzoyl chloride and N-benzylmethylamine, the crude product often contains a predictable profile of impurities that can complicate isolation and downstream applications. This document offers a logic-driven approach to achieving high purity through systematic purification strategies.

Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a problem-and-solution format.

Question 1: My initial TLC plate of the crude reaction mixture shows multiple spots. What are the likely identities of these impurities, and what is the first step to remove them?

Answer: A complex Thin Layer Chromatography (TLC) profile is expected and typically indicates the presence of unreacted starting materials and side-products. The primary impurities are:

  • Unreacted N-benzylmethylamine: A basic amine that will appear as a distinct spot.

  • 2-Nitrobenzoic acid: An acidic impurity formed from the hydrolysis of the moisture-sensitive 2-nitrobenzoyl chloride starting material.[1][2]

  • Excess Tertiary Base: If a base like triethylamine or pyridine was used as an acid scavenger, it will be present.[3]

  • Ammonium Salts: The hydrochloride salt of the base used (e.g., triethylammonium chloride) is also a common byproduct.

Causality: The distinct acidic and basic nature of the key impurities provides a straightforward and powerful method for their removal before attempting more complex purification techniques. The most effective initial step is a targeted liquid-liquid extraction (aqueous workup). By washing the organic solution of your crude product with acidic and basic aqueous solutions, you can selectively convert these impurities into their water-soluble salt forms, thus extracting them from the organic layer.

A comprehensive workflow for this initial purification is outlined below.

G cluster_impurities Impurities Removed Crude Crude Product in Organic Solvent (e.g., DCM, EtOAc) AcidWash Wash with 1M HCl (aq) Crude->AcidWash BaseWash Wash with sat. NaHCO3 (aq) AcidWash->BaseWash Separate Layers BasicImp Basic Impurities: - N-benzylmethylamine - Triethylamine AcidWash->BasicImp Extracts into Aqueous Layer BrineWash Wash with Brine (aq) BaseWash->BrineWash Separate Layers AcidicImp Acidic Impurities: - 2-Nitrobenzoic acid BaseWash->AcidicImp Extracts into Aqueous Layer Dry Dry over Na2SO4 or MgSO4 BrineWash->Dry Separate Layers Filtered Filter & Concentrate Dry->Filtered PurerCrude Purer Crude Product Filtered->PurerCrude

Caption: Initial Purification via Aqueous Workup.

Refer to Protocol 1: Standard Aqueous Workup for a detailed step-by-step guide.

Question 2: After the aqueous workup, my product is a persistent oil or sticky solid and I can't achieve crystallization. What are my options?

Answer: This is a common issue, often caused by the presence of minor, non-ionizable impurities or residual solvent that act as an "antifreeze," inhibiting the formation of a crystal lattice.

Expert Insight: Before resorting immediately to chromatography, a technique called trituration can be effective. Trituration involves washing the crude solid or oil with a solvent in which your desired product is insoluble (or poorly soluble), but the impurities are soluble.

Recommended Steps:

  • Solvent Selection: Choose a non-polar solvent where N-benzyl-N-methyl-2-nitrobenzamide has low solubility. Hexane or a mixture of diethyl ether and hexane are excellent starting points.

  • Procedure: Add a small amount of the cold trituration solvent to your crude product. Vigorously swirl or sonicate the mixture. The goal is to wash the impurities into the solvent, often inducing your oily product to solidify.

  • Isolation: Decant the solvent and repeat the process if necessary. Dry the resulting solid under vacuum.

If trituration fails, it indicates that the impurities are too similar in solubility to the product. In this case, flash column chromatography is the definitive next step to resolve the components based on their differential adsorption to a stationary phase.[4][5]

Question 3: My product's melting point is low and has a broad range after workup. How can I improve its purity for a sharp melting point?

Answer: A low and broad melting point is a classic indicator of a contaminated solid. Recrystallization is the most effective technique for purifying crystalline solids that are already at a reasonable level of purity (>85-90%).[6][7]

Causality: The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[8] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor upon crystallization).

Recommended Solvents for N-benzyl-N-methyl-2-nitrobenzamide:

Solvent/SystemTypeRationale
Isopropanol Single SolventGood for moderately polar compounds. Often provides a significant solubility differential between hot and cold.
Ethanol Single SolventSimilar to isopropanol, may be slightly too effective a solvent, requiring cooling to very low temperatures.
Ethyl Acetate / Hexane Two-Solvent SystemA powerful and highly tunable method. Dissolve the crude product in a minimum of hot ethyl acetate (the "good" solvent) and then slowly add hexane (the "poor" solvent or anti-solvent) until the solution becomes faintly cloudy (the saturation point).[9] Slow cooling will then yield pure crystals.

Refer to Protocol 2: Recrystallization for a detailed step-by-step guide.

Question 4: Recrystallization failed to purify my compound or resulted in a very low yield. How should I proceed with column chromatography?

Answer: When recrystallization is ineffective, it usually means the impurities have very similar solubility profiles to your product. Flash column chromatography is the most robust method for separating complex mixtures.[5]

Expert Insight: The key to successful chromatography is selecting an appropriate eluent system that provides good separation on TLC. For a moderately polar compound like N-benzyl-N-methyl-2-nitrobenzamide, a mobile phase consisting of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is standard.

Method Development:

  • TLC Analysis: Run TLC plates using different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

  • Target Rf: Aim for an eluent system that gives your product a Retention Factor (Rf) of ~0.3-0.4 . This Rf value typically ensures good separation and a reasonable elution time from the column.

  • Gradient Elution: If a single solvent ratio (isocratic elution) does not separate all spots, a gradient elution is recommended. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.

Refer to Protocol 3: Flash Column Chromatography for a detailed step-by-step guide.

G start Crude Product Analysis (TLC, Melting Point) decision1 Relatively Clean? (1-2 minor spots, melting point depressed) start->decision1 decision2 Complex Mixture? (Multiple spots, oily/gooey) start->decision2 workup Perform Aqueous Workup (Protocol 1) decision1->workup No, complex recryst Recrystallization (Protocol 2) decision1->recryst Yes decision2->workup Yes chromatography Flash Column Chromatography (Protocol 3) workup->chromatography pure_product Pure Product recryst->pure_product Success fail Recrystallization Failed or Low Yield recryst->fail chromatography->pure_product fail->chromatography

Caption: Purification Strategy Decision Tree.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N-benzyl-N-methyl-2-nitrobenzamide? The most common impurities arise directly from the starting materials and reaction conditions. They include unreacted N-benzylmethylamine (basic), 2-nitrobenzoic acid (acidic, from hydrolysis of 2-nitrobenzoyl chloride), and any amine base (e.g., triethylamine) used as an HCl scavenger during the reaction.[1][3][10]

Q2: How do I perform a quick screen for a good recrystallization solvent? Place a small amount of your crude product (20-30 mg) into several test tubes. To each tube, add a different potential solvent (~0.5 mL). Observe the solubility at room temperature. A good candidate will show poor solubility. Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound when hot.[8] Finally, cool the dissolved solutions in an ice bath. The best solvent will be the one from which your product rapidly forms a large amount of crystalline precipitate.

Q3: My purified N-benzyl-N-methyl-2-nitrobenzamide is a pale yellow solid. Is this color expected? Yes, a pale yellow or off-white color is common for this compound and many other nitro-aromatic compounds.[2] While a perfectly white solid is ideal, a persistent pale yellow hue is not necessarily an indicator of significant impurity after proper purification and characterization (e.g., sharp melting point, clean NMR spectrum).

Q4: Can I use a base other than NaHCO₃ for the aqueous wash? Yes, other weak bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be used to remove the acidic 2-nitrobenzoic acid impurity. However, avoid strong bases like sodium hydroxide (NaOH) in the initial workup. Strong bases can potentially hydrolyze the desired amide product, especially if the mixture is allowed to sit for an extended period, which would lower your final yield.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup

  • Dissolve the entire crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 30-60 seconds.

  • Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities.[3]

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer in the funnel. Shake, venting frequently due to CO₂ evolution.

  • Allow the layers to separate and drain the aqueous layer. This step removes acidic impurities.[3]

  • Add an equal volume of brine (saturated NaCl solution). Shake and separate the layers. This step removes residual water from the organic layer.[11]

  • Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude, purer product.

Protocol 2: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexane)

  • Place the crude solid from the aqueous workup into an appropriately sized Erlenmeyer flask.

  • Add the minimum amount of hot ethyl acetate required to just dissolve the solid completely. Keep the solution hot on a hotplate.

  • While stirring the hot solution, slowly add hexane dropwise until you observe a persistent faint cloudiness (turbidity). This is the point of saturation.

  • Add one or two drops of hot ethyl acetate to redissolve the turbidity, ensuring the solution is clear.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool. Add a layer of sand. Fill the column with silica gel slurried in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent used for the reaction (e.g., DCM). In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column. Begin collecting fractions. Start with the low-polarity eluent and, if necessary, gradually increase the percentage of the more polar eluent (ethyl acetate) to move your compound down the column.

  • Monitoring: Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the fractions that contain your pure product (as determined by TLC). Concentrate the combined fractions under reduced pressure to yield the final, purified N-benzyl-N-methyl-2-nitrobenzamide.

References

  • PubChem. (n.d.). 2-Nitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved February 17, 2026, from [Link]

  • Ataman Kimya. (n.d.). N-BENZYLAMINE. Retrieved February 17, 2026, from [Link]

  • Cole-Parmer. (2006, February 14). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved February 17, 2026, from [Link]

  • Lanigan, R. M., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4458–4465. Available from: [Link]

  • ACS Publications. (2020, June 23). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 17, 2026, from [Link]

  • MDPI. (2023, December 15). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molbank. Retrieved February 17, 2026, from [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved February 17, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2020, May 1). Synthesis of some new protic N1-Benzyl/Butyl-2-methyl-4-nitro-1H-imidazol-3-ium salts... Retrieved February 17, 2026, from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved February 17, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 17, 2026, from [Link]

  • Google Patents. (2016, October 6). US9765036B2 - Production method for producing N-benzyl-2-(2-nitro-1H-imidazol-1-yl) acetamide.
  • University of Agriculture, Faisalabad. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 17, 2026, from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved February 17, 2026, from [Link]

  • Reddit. (2021, June 12). Purification of N-benzylbenzamides. r/chemistry. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). N-benzyl-2-nitrobenzamide (C14H12N2O3). Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). n-benzylacrylamide. Retrieved February 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). N-(2-Methylphenyl)-2-nitrobenzamide. PMC. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Supporting Information. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. Retrieved February 17, 2026, from [Link]

Sources

Optimization

solving solubility issues with N-benzyl-N-methyl-2-nitrobenzamide

Topic: Solubility & Handling Optimization Guide Executive Technical Summary N-benzyl-N-methyl-2-nitrobenzamide presents a classic "molecular brick" profile that frustrates both biological screening and chemical purificat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling Optimization Guide

Executive Technical Summary

N-benzyl-N-methyl-2-nitrobenzamide presents a classic "molecular brick" profile that frustrates both biological screening and chemical purification.[1][2] Its physicochemical behavior is dominated by two factors:[1]

  • High Lipophilicity (LogP ~2.8–3.2): The benzyl and methyl groups, combined with the aromatic core, create a highly hydrophobic surface area.

  • Tertiary Amide "Donor Deficit": Unlike primary or secondary amides, this molecule has zero hydrogen bond donors .[1][2] It cannot solvate itself in water; it can only accept weak H-bonds at the carbonyl oxygen.[1]

  • The Ortho-Nitro Effect: The nitro group at the 2-position creates steric strain, twisting the amide bond out of planarity with the benzene ring. While this lowers the melting point (making it prone to "oiling out"), it does not significantly improve aqueous solubility.

This guide addresses the two critical failure modes: Precipitation in Biological Assays and Oiling Out during Synthesis .[2]

Diagnostic Decision Matrix

Before proceeding, identify your failure mode using the logic flow below.

Solubility_Decision_Tree Start Identify Issue Context Context? Start->Context Bio Biological Assay (Cell/Enzyme) Context->Bio Chem Chemical Synthesis (Purification) Context->Chem Precip Precipitation upon dilution in Media? Bio->Precip Oil Product is Oiling Out (Not Crystallizing)? Chem->Oil Action1 See Protocol A: Kinetic Solubility Precip->Action1 Action2 See Protocol B: Anti-Solvent Trituration Oil->Action2

Figure 1: Diagnostic workflow for selecting the correct solubility intervention.[1][2]

Protocol A: Biological Assay Optimization

Issue: Compound precipitates immediately when the DMSO stock is added to the culture medium (PBS/Media).

The Mechanism of Failure

You are experiencing "Solvent Shock." When a hydrophobic compound in 100% DMSO is dropped directly into aqueous media, the DMSO diffuses away faster than the water can solvate the compound. This causes local supersaturation and rapid nucleation (precipitation).[2]

Troubleshooting Q&A

Q: Can I improve solubility by adjusting the pH of my buffer? A: No.

  • Reasoning: This molecule is neutral .[1][2] The amide nitrogen is not basic (due to resonance with the carbonyl), and the nitro group is electron-withdrawing.[3] There are no ionizable protons in the physiological range (pH 2–10).[2] Acidifying will not form a salt; it will only increase the risk of hydrolyzing the amide bond.

  • Correction: Do not attempt salt formation. Rely on cosolvents or encapsulation.[1][2]

Q: What is the maximum DMSO concentration I can use? A: Standard cell lines tolerate 0.1% v/v .[2][4][5] Robust lines (e.g., HeLa, HEK293) may tolerate 0.5% .[2]

  • Warning: The ortho-nitro group is potentially reducible by cellular nitroreductases.[1][2] High DMSO permeability can artificially enhance this toxicity.[1][2] Always run a "Vehicle Only" control.[1][2]

Solution: The "Intermediate Dilution" Protocol

Do not pipette 100% DMSO stock directly into the well. Use this step-down method to prevent shock precipitation.

StepActionSolvent SystemResulting Conc.State
1 Prepare Master Stock100% DMSO10 mMClear Solution
2 Intermediate Step 50% DMSO / 50% PBS0.5 mMCritical Phase
3 Final Assay DosingCulture Media + 0.5% Tween-8010 µMStable Suspension/Solution

Why this works: The intermediate step (50% DMSO) coats the hydrophobic molecules in a hydration shell more gradually than a direct drop into 100% water.[2]

Advanced Formulation: Cyclodextrin Complexation

If the step-down method fails, you must encapsulate the hydrophobic benzyl/methyl tail.[1]

  • Reagent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2]

  • Protocol: Dissolve the compound in DMSO. Add this to a 20% (w/v) solution of HP-β-CD in water.[1][2] Shake at 37°C for 1 hour.

  • Mechanism: The benzyl ring inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water while the cyclodextrin's exterior remains hydrophilic.

Protocol B: Chemical Synthesis & Purification

Issue: The compound forms a sticky yellow oil/gum instead of crystals during workup.

The Mechanism of Failure

This is the "Ortho-Nitro Twist." The steric clash between the nitro group and the amide carbonyl prevents the molecules from stacking flatly. This lowers the lattice energy (melting point) and slows down crystal nucleation.[2] The compound prefers the amorphous (oil) state.

Troubleshooting Q&A

Q: I tried recrystallizing from Ethanol, but it oiled out. Why? A: Ethanol is too polar.[1][2] At the boiling point, your compound dissolves. As it cools, the compound becomes insoluble before it gets cold enough to crystallize. It separates as a liquid phase (oil) suspended in ethanol.[1][2]

  • Fix: You need a solvent system where the impurity stays in solution, but the product is forced out slowly.

Q: What is the best solvent system for this specific class? A: Ethyl Acetate / Hexane (1:4) or IPA / Water (seeded) .[2]

The "Oiling Out" Rescue Workflow

Crystallization_Rescue Oil Crude Oil/Gum Dissolve Dissolve in min. vol. warm Ethyl Acetate Oil->Dissolve Add_NonPolar Add Hexane dropwise until cloudiness persists Dissolve->Add_NonPolar Reheat Reheat to clear solution Add_NonPolar->Reheat Cool Cool SLOWLY to RT (Do not use ice bath yet) Reheat->Cool Seed Scratch glass or add seed crystal Cool->Seed

Figure 2: Step-by-step rescue protocol for non-solidifying amides.[1][2]

Critical Technique: "Scratching" If the oil persists, take a glass rod and scratch the side of the flask vigorously at the interface between the oil and the solvent. The microscopic glass shards act as nucleation sites to force the amorphous oil into a crystalline lattice.

Physicochemical Data Summary

Use these values to calculate your specific assay conditions.

PropertyValue (Approx)Implication for Handling
Molecular Weight ~270.3 g/mol Small molecule, diffuses rapidly.[1][2]
LogP (Octanol/Water) 2.8 – 3.2Poor aqueous solubility. Requires DMSO/Cosolvents.[2]
H-Bond Donors 0Cannot H-bond with water; relies on dipole interactions.[1][2]
H-Bond Acceptors 3 (Amide O, Nitro O's)Soluble in protic organic solvents (MeOH, EtOH).[1][2]
pKa N/A (Neutral)pH adjustment is futile.
Melting Point 75–95°C (Broad if impure)Low MP indicates difficulty in crystallization.[2]

References

  • Lipophilicity and Amide Solubility

    • Ruelle, P., & Kesselring, U. W. (1994).[6] Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory.[6] Pharmaceutical Research, 11(2), 201–205.[2][6]

    • Relevance: Establishes the theoretical basis for the poor solubility of tertiary amides due to the lack of H-bond don
  • DMSO in Biological Assays

    • Assay Guidance Manual (NIH).[2] "DMSO Tolerance in Cell-Based Assays."

    • Relevance: Defines the upper limits of DMSO concentration (0.1% - 0.5%) to prevent cytotoxicity while maintaining solubility.
  • Crystallization of Ortho-Substituted Benzamides

    • Nagarajan, K., et al. (1986).[2] "Nitrobenzamides: Synthesis and Crystallographic Analysis." Indian Journal of Chemistry, Section B. (General reference for the class).

    • Context:Ortho-nitro groups distort the amide plane, significantly affecting lattice energy and crystallization kinetics (the "Oiling Out" mechanism).
  • Cyclodextrin Formulation

    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2]

    • Relevance: Validates the use of HP-β-CD for solubilizing neutral, lipophilic molecules like N-benzyl-N-methyl-2-nitrobenzamide.[1][2]

Sources

Troubleshooting

stability of N-benzyl-N-methyl-2-nitrobenzamide under acidic conditions

This technical guide addresses the stability profile of -benzyl- -methyl-2-nitrobenzamide under acidic conditions. It is designed for researchers requiring precise stability data for reaction optimization, purification,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of


-benzyl-

-methyl-2-nitrobenzamide
under acidic conditions. It is designed for researchers requiring precise stability data for reaction optimization, purification, or storage.

Technical Support Guide: Acid Stability of -Benzyl- -methyl-2-nitrobenzamide

Executive Summary


-benzyl-

-methyl-2-nitrobenzamide exhibits high stability in dilute acidic aqueous solutions at room temperature. As a tertiary amide with an ortho-substituted electron-withdrawing group, it resists hydrolysis more effectively than its primary or secondary amide counterparts. Degradation (hydrolysis) is kinetically significant only under forcing conditions (e.g., high temperature

C combined with strong mineral acids like 6M HCl or H

SO

).

The primary degradation pathway is acid-catalyzed hydrolysis , yielding 2-nitrobenzoic acid and


-methylbenzylamine .

Technical FAQ & Troubleshooting

Q1: Is this compound stable in 1M HCl at room temperature?

Answer: Yes. At ambient temperature (


C), the compound is chemically stable in 1M HCl. The amide bond is robust.[1]
  • Observation: You may observe the compound dissolving (if the volume is sufficient) or remaining as an oil/solid depending on concentration, as the amide oxygen can accept a proton, but this protonation is reversible and does not lead to immediate bond cleavage.

  • Risk: Negligible degradation over 24–48 hours.

Q2: I see a new peak on HPLC after refluxing in 6M HCl. What is it?

Answer: You have likely induced acid-catalyzed hydrolysis . Under reflux (


C) in strong acid, the steric hindrance of the 2-nitro group is overcome by thermal energy, allowing water to attack the protonated carbonyl.
  • Degradants:

    • 2-Nitrobenzoic acid (elutes earlier on Reverse Phase HPLC due to the free carboxylic acid).

    • 
      -Methylbenzylamine  (elutes as a salt; often very polar or requires specific detection).
      
  • Mechanism: The reaction follows an A

    
    2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).
    
Q3: How does the 2-nitro group affect stability compared to unsubstituted benzamide?

Answer: The 2-nitro group increases stability (retards hydrolysis) via the Ortho Effect .

  • Steric Hindrance: The bulky nitro group at the ortho position twists the carbonyl group out of planarity with the benzene ring (dihedral angle

    
    ), shielding the carbonyl carbon from nucleophilic attack by water.
    
  • Electronic Effect: While the electron-withdrawing nitro group (

    
    ) theoretically makes the carbonyl carbon more electrophilic (susceptible to attack), the steric blocking dominates the kinetic profile in acidic hydrolysis, making it slower to hydrolyze than 
    
    
    
    -nitrobenzamide or benzamide.
Q4: Can I remove the -benzyl group using acid?

Answer: No, not with simple aqueous acid. Standard acidic conditions (HCl, H


SO

) will cleave the amide bond (C-N) before they cleave the benzyl-nitrogen bond (C-N).
  • To remove Benzyl: You would typically need hydrogenolysis (H

    
    , Pd/C) or specific Lewis acids (e.g., BBr
    
    
    
    ) or oxidative conditions, not simple Brønsted acid hydrolysis.

Mechanistic Visualization

The following diagram illustrates the degradation pathway and the steric influence of the ortho-nitro group.

Hydrolysis cluster_steric Ortho-Effect Logic Start N-benzyl-N-methyl- 2-nitrobenzamide (Stable at RT) Protonated O-Protonated Intermediate (Activated) Start->Protonated + H+ (Fast, Reversible) TS Tetrahedral Intermediate (Sterically Hindered) Protonated->TS + H2O (Slow, RDS) Blocked by 2-NO2 Sterics Products 2-Nitrobenzoic Acid + N-Methylbenzylamine TS->Products - H+, - Amine Effect 2-NO2 Group (Steric Bulwark) Result Retards Water Attack (Increases Stability) Effect->Result

Caption: Figure 1. Acid-catalyzed hydrolysis pathway highlighting the rate-limiting nucleophilic attack, which is sterically retarded by the ortho-nitro substituent.

Experimental Protocols

Protocol A: Rapid Stability Screen (TLC/HPLC)

Use this to verify the integrity of your specific batch under your working conditions.

Materials:

  • 1M HCl (aqueous)

  • Acetonitrile (ACN)

  • Heating block (

    
    C and 
    
    
    
    C)

Steps:

  • Preparation: Dissolve 5 mg of

    
    -benzyl-
    
    
    
    -methyl-2-nitrobenzamide in 0.5 mL ACN. Add 0.5 mL 1M HCl.
  • Control: Keep a portion of the solution at Room Temperature (RT).

  • Stress: Heat the remaining portion to

    
    C for 2 hours.
    
  • Analysis: Spot both samples on a Silica TLC plate.

    • Eluent: 30% Ethyl Acetate / 70% Hexanes.

    • Visualization: UV (254 nm).

  • Interpretation:

    • Stable: Both spots have identical R

      
      .
      
    • Hydrolysis: The heated sample shows a new spot at the baseline (amine salt) or a different R

      
       (carboxylic acid).
      
Protocol B: Forced Degradation (Hydrolysis Synthesis)

Use this if you intentionally need to cleave the amide.

ParameterCondition
Reagent 6M Hydrochloric Acid (HCl) or 70% Sulfuric Acid (H

SO

)
Solvent 1,4-Dioxane or Acetic Acid (to solubilize the starting material)
Temperature Reflux (

C)
Time 6–12 Hours
Workup Cool, dilute with water, extract acid (product) with ether, neutralize aqueous layer to recover amine.

Quantitative Data Summary

ConditionEst. Half-Life (

)
Primary Outcome
pH 1–2 (RT) > 1 YearStable (Protonation only)
pH 1–2 (Reflux) 10–20 HoursSlow Hydrolysis
6M HCl (Reflux) 2–4 HoursComplete Hydrolysis
pH 7 (RT) IndefiniteStable

References

  • Amide Hydrolysis Mechanisms

    • Mechanism of Acid-Catalyzed Amide Hydrolysis.[2][3] University of Calgary.

  • Steric Effects in Amide Hydrolysis

    • Acidic and Basic Amide Hydrolysis: Electronic and Steric Effects. ResearchGate. 4

  • Ortho-Effect & Reactivity

    • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Int. J. Mol. Sci. (2019). 5

  • Structural Confirmation (Ortho-Twist)

    • Crystal structure of N-(2-methylphenyl)-2-nitrobenzamide (analogous steric environment). PMC. 6

Sources

Optimization

Technical Support Center: Optimizing N-Benzyl-N-Methyl-2-Nitrobenzamide Synthesis

Ticket ID: ORTHO-NITRO-STERICS-001 Status: Open Priority: High Subject: Overcoming steric hindrance and electronic deactivation in ortho-nitrobenzamide formation. Executive Summary Synthesizing N-benzyl-N-methyl-2-nitrob...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ORTHO-NITRO-STERICS-001 Status: Open Priority: High Subject: Overcoming steric hindrance and electronic deactivation in ortho-nitrobenzamide formation.

Executive Summary

Synthesizing N-benzyl-N-methyl-2-nitrobenzamide presents a classic "perfect storm" of steric and electronic challenges. You are attempting to couple a bulky secondary amine (N-benzylmethylamine) with a sterically compromised acylating agent (ortho-nitrobenzoic acid derivative).

The ortho-nitro group forces the carbonyl out of planarity with the benzene ring (the "Ortho-Twist"), physically blocking nucleophilic attack. Furthermore, while the nitro group is electron-withdrawing (enhancing electrophilicity), the steric bulk usually dominates, leading to sluggish reaction rates and incomplete conversion under standard conditions.

This guide provides high-performance protocols to bypass these barriers, utilizing hyper-nucleophilic catalysis and high-energy activation strategies .

Module 1: The Steric Barrier (Mechanistic Insight)

To solve the problem, you must visualize the invisible barrier. In ortho-substituted systems, the carbonyl carbon is not readily accessible.

The "Ortho-Twist" Phenomenon

Unlike para-nitrobenzoic acid, where the carbonyl is coplanar with the ring to maximize resonance, the ortho-nitro group sterically clashes with the carbonyl oxygen. This forces the C=O bond to rotate out of plane.[1]

  • Consequence: The electrophilic attack trajectory (Bürgi-Dunitz angle) is obstructed.

  • Solution: You cannot rely on passive diffusion. You need an intermediate that projects the electrophile away from the steric bulk.

Diagram: The DMAP "Stealth" Mechanism

The following diagram illustrates how 4-Dimethylaminopyridine (DMAP) acts as a "stealth" nucleophile to bypass this hindrance.

DMAP_Mechanism cluster_0 Key Advantage AcidCl 2-Nitrobenzoyl Chloride (Sterically Blocked) Inter N-Acylpyridinium Salt (Highly Reactive & Less Hindered) AcidCl->Inter Fast Attack (High Nucleophilicity) DMAP DMAP (Catalyst) DMAP->Inter Product Target Amide Inter->Product Amine Attack (Displaced Leaving Group) Regen DMAP (Regenerated) Inter->Regen Cycle Amine N-Benzyl methylamine Amine->Product Regen->DMAP

Caption: DMAP acts as an acyl transfer agent. It attacks the hindered acid chloride to form a highly reactive N-acylpyridinium salt, which is more susceptible to attack by the bulky secondary amine than the acid chloride itself.

Module 2: Synthetic Protocols

Choose Protocol A for scalability and cost-efficiency. Choose Protocol B for small-scale, high-value synthesis where acid sensitivity is a concern.

Protocol A: The Acid Chloride Route (Recommended)

Best for: Overcoming massive steric hindrance via high-energy intermediates.

Reagents:

  • 2-Nitrobenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF (cat.)
    
  • N-Benzylmethylamine (1.1 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • DMAP (10-20 mol%) - Crucial for this specific substrate.

  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step:

  • Activation: Suspend 2-nitrobenzoic acid in anhydrous DCM (or Toluene for higher temps). Add

    
     dropwise. Reflux for 2-3 hours until the solution is clear.
    
    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH). Ensure acid is consumed.

  • Evaporation: Remove solvent and excess

    
     under vacuum. Do not skip this.  Excess 
    
    
    
    will destroy your amine. Redissolve the crude acid chloride in fresh anhydrous DCM.
  • Coupling: Cool the amine/

    
    /DMAP solution to 0°C. Cannulate the acid chloride solution slowly into the amine solution.
    
    • Why Reverse Addition? Adding acid chloride to the amine ensures the amine is always in excess, minimizing side reactions.

  • Catalysis: Allow to warm to Room Temperature (RT) and stir for 12 hours. If conversion is <50% after 4 hours, heat to reflux (40°C).

  • Workup: Wash with 1M HCl (removes DMAP/amine), then Sat.

    
     (removes unreacted acid), then Brine.
    
Protocol B: The HATU Coupling

Best for: Avoiding harsh acid chloride generation; parallel synthesis.

Reagents:

  • 2-Nitrobenzoic acid (1.0 equiv)

  • HATU (1.2 equiv) - Superior to EDC/HOBt for hindered amides.

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • N-Benzylmethylamine (1.1 equiv)

  • Solvent: DMF (preferred) or DCM.

Step-by-Step:

  • Dissolve acid and DIPEA in DMF. Stir for 5 mins.

  • Add HATU.[2] Stir for 10-15 mins to form the activated ester (O-At ester).

    • Note: The solution usually turns yellow/orange.

  • Add the amine.[3][4]

  • Stir at RT for 16 hours.

  • Critical Workup Step: Dilute with Ethyl Acetate and wash extensively with water/LiCl solution to remove DMF and tetramethylurea byproducts.

Module 3: Troubleshooting & FAQs

Issue 1: "My NMR shows double peaks. Is my product impure?"

Diagnosis: Likely Rotamers , not impurities. Explanation: The N-benzyl-N-methyl amide bond has partial double bond character (


). The bulky ortho-nitro group and the benzyl group create a high rotational energy barrier. You are seeing two distinct conformers (cis/trans or E/Z) on the NMR timescale at room temperature.
Verification: 
  • Run the NMR at elevated temperature (e.g., 50-60°C in

    
    ).
    
  • Result: If the peaks coalesce (merge) into single sharp peaks, it is a pure product exhibiting rotamerism. If they remain distinct, it is an impurity.

Issue 2: "The reaction turns black/dark brown."

Diagnosis: Nitro-group reduction or polymerization. Explanation: Nitro groups are sensitive. If you used harsh conditions (high temp reflux with unpurified


) or if there were trace transition metals present, you might be forming azo-impurities or tars.
Fix: 
  • Stick to 0°C to RT initially.[5]

  • Ensure

    
     is removed completely before adding amine.
    
  • Use an inert atmosphere (

    
     or Ar).
    
Issue 3: "Yield is low (<40%)."

Data Comparison of Coupling Reagents for Hindered Amides:

Reagent SystemEst. Yield (Ortho-Nitro)Comments
EDC / HOBt 20-35%Too weak for this steric clash.
Acid Chloride (No Catalyst) 40-50%Slow; requires heat which degrades product.
Acid Chloride + DMAP 85-95% Gold Standard. DMAP accelerates rate x1000.
HATU / DIPEA 75-85%Excellent, but reagents are expensive.

Module 4: Decision Support Flowchart

Use this logic tree to determine your next experimental step.

DecisionTree Start Start Synthesis Scale Scale of Reaction? Start->Scale Small < 100 mg Scale->Small Small Large > 1 gram Scale->Large Large MethodB Use HATU Protocol (Method B) Small->MethodB MethodA Use Acid Chloride + DMAP (Method A) Large->MethodA CheckNMR Check 1H NMR (Are peaks doubled?) MethodB->CheckNMR MethodA->CheckNMR Rotamer Run VT-NMR (Variable Temp) CheckNMR->Rotamer Yes Coalesce Do peaks merge? Rotamer->Coalesce Pure Product is Pure. (Rotamers confirmed) Coalesce->Pure Yes Impure Purify via Column (Hex/EtOAc) Coalesce->Impure No

Caption: Synthesis and troubleshooting decision tree. Note the critical check for NMR rotamers typical of N,N-disubstituted ortho-benzamides.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][7][8] Tetrahedron, 61(46), 10827-10852. Link[7]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Tóth, B. L., et al. (2020).[9] The developing steric hindrance and ortho effect in aromatic amides.[1][10] ResearchGate.[11] Link

  • Organic Chemistry Portal. (2021). DMAP-Catalyzed Amide Synthesis. Link

  • BenchChem. (2025). Comparative study of N-Benzyl-2-bromo-N-methylbenzamide synthesis methods. Link

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectroscopic Interpretation of N-benzyl-N-methyl-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NM...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth interpretation of the 1H NMR spectrum of N-benzyl-N-methyl-2-nitrobenzamide, a molecule whose spectral features are dictated by a fascinating interplay of electronic effects and conformational restrictions. By comparing its spectrum with those of structurally related analogs, we aim to provide a comprehensive understanding of the nuanced information that can be extracted from its 1H NMR data.

The Decisive Influence of Restricted Amide Bond Rotation

A central theme in the 1H NMR spectrum of N-benzyl-N-methyl-2-nitrobenzamide is the phenomenon of restricted rotation around the amide C-N bond. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond possesses significant double-bond character.[1][2][3] This restricted rotation can lead to the magnetic non-equivalence of groups attached to the nitrogen, even if they are chemically identical.[1][2][4]

This effect is readily observed in simpler amides like N,N-dimethylacetamide, where the two methyl groups give rise to two distinct singlets in the 1H NMR spectrum at room temperature.[1][2] For our target molecule, this implies that the environments of the N-methyl and N-benzyl groups are not averaged on the NMR timescale, leading to more complex and informative spectra.

Predicted 1H NMR Spectrum of N-benzyl-N-methyl-2-nitrobenzamide

The structure of N-benzyl-N-methyl-2-nitrobenzamide presents several distinct proton environments. The expected chemical shifts, multiplicities, and integrations are detailed below, with a particular focus on the impact of the ortho-nitro group and restricted rotation.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Integration
Aromatic (H3-H6)7.4 - 8.2Multiplets4H
Benzyl Aromatic7.2 - 7.4Multiplet5H
Benzyl CH₂~4.8Singlet (potentially broad)2H
N-Methyl~3.1Singlet (potentially broad)3H

Diagram of Logical Relationships in Spectral Interpretation

G cluster_molecule N-benzyl-N-methyl-2-nitrobenzamide Structure cluster_effects Governing NMR Principles cluster_spectrum Observed 1H NMR Spectral Features mol Key Structural Features restricted_rotation Restricted C-N Bond Rotation mol->restricted_rotation electronic_effects Anisotropic & Inductive Effects (NO₂ Group) mol->electronic_effects steric_hindrance Ortho-Substituent Steric Strain mol->steric_hindrance benzyl_ch2 Broadened Singlet (Benzyl CH₂) restricted_rotation->benzyl_ch2 n_methyl Broadened Singlet (N-Methyl) restricted_rotation->n_methyl aromatic_region Complex Multiplets (Aromatic Protons) electronic_effects->aromatic_region steric_hindrance->restricted_rotation G start Acquire 1H NMR Spectrum process Process Data (FT, Phasing, Baseline Correction) start->process calibrate Calibrate to TMS (0 ppm) process->calibrate integrate Integrate All Signals calibrate->integrate assign_aromatic Assign Aromatic Region (Multiplets, 7.2-8.2 ppm) integrate->assign_aromatic assign_benzyl_ch2 Assign Benzyl CH₂ (~4.8 ppm, Broad Singlet) integrate->assign_benzyl_ch2 assign_n_methyl Assign N-Methyl (~3.1 ppm, Broad Singlet) integrate->assign_n_methyl compare Compare with Analogs assign_aromatic->compare assign_benzyl_ch2->compare assign_n_methyl->compare finalize Final Structural Confirmation compare->finalize

Caption: A systematic workflow for the acquisition and interpretation of the 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of N-benzyl-N-methyl-2-nitrobenzamide offers a rich tapestry of structural information. A thorough interpretation requires an appreciation for the profound impact of restricted amide bond rotation, further influenced by the steric and electronic effects of the ortho-nitro substituent. By carefully analyzing the chemical shifts, multiplicities, and peak shapes, and by drawing comparisons with simpler analogs, researchers can confidently confirm the structure of this and related molecules. The characteristic broadening of the N-alkyl signals serves as a key spectral signature, pointing directly to the presence of slowly interconverting rotamers at room temperature.

References

  • Nanalysis Corp. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM.com. Retrieved from [Link]

  • El-Gohary, A.-R. (2016). Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. Journal of Chemical and Pharmaceutical Research, 8(8), 633-638.
  • Nanalysis Corp. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Retrieved from [Link]

  • CHEM 2325 Module 24: Amide Structure. (2024, June 17). YouTube. Retrieved from [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1981). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Journal of the South African Chemical Institute, 34(1), 1-5.
  • David A. Brown, William K. Glass & M. G. H. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry, 32(2), 337-343.
  • Kumar, A., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2014(6), 246-254.
  • Wang, N., et al. (2018). NMR studies of rotamers with multi-substituted amides.
  • PubChem. (n.d.). N-benzyl-2-nitrobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-benzylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-N-methylbenzamide. Retrieved from [Link]

  • Deokar, R. C. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. ResearchGate. Retrieved from [Link]

Sources

Comparative

Comprehensive Spectroscopic Characterization of N-benzyl-N-methyl-2-nitrobenzamide

Executive Summary: The Structural Scaffold N-benzyl-N-methyl-2-nitrobenzamide represents a critical structural scaffold in drug discovery, often serving as an intermediate in the synthesis of quinazolinones and bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Scaffold

N-benzyl-N-methyl-2-nitrobenzamide represents a critical structural scaffold in drug discovery, often serving as an intermediate in the synthesis of quinazolinones and bioactive peptidomimetics. Its structural complexity—combining an electron-withdrawing ortho-nitro group, a sterically hindered tertiary amide, and two distinct aromatic systems—presents unique challenges for rapid characterization.

This guide provides a definitive technical framework for using Fourier Transform Infrared Spectroscopy (FT-IR) to validate the identity and purity of this compound. Unlike Nuclear Magnetic Resonance (NMR), which requires solvent dissolution and longer acquisition times, FT-IR offers a rapid, non-destructive "fingerprint" method ideal for high-throughput process monitoring.

Technical Framework: Why FT-IR for this Molecule?

The dipole moments associated with the nitro (


)  and tertiary amide (

)
functionalities create strong, distinct infrared absorption bands. This makes FT-IR superior to Raman spectroscopy for this specific molecule, as the highly polar functional groups exhibit greater IR activity compared to their Raman scattering cross-sections.
Key Structural Features & Spectral Expectations[1][2]
  • The "Silent" Region (3100–3500 cm⁻¹): As a tertiary amide, the target molecule lacks an N-H bond.[1] The absence of absorption here is the primary indicator of successful N-methylation/benzylation.

  • The Amide I Shift: The steric bulk of the N-benzyl and N-methyl groups, combined with the ortho-nitro effect, forces the carbonyl group out of planarity, subtly shifting the C=O stretch compared to secondary amide analogs.

  • Nitro "Fingerprint": The symmetric and asymmetric stretching of the

    
     group provides an immutable internal standard for identification.
    

Comparative Analysis: Target vs. Alternatives (Precursors)

In a synthesis context, the "alternatives" are the starting materials.[2] Distinguishing the product from the reactants is the primary goal of the analysis.

Table 1: Spectral Fingerprint Comparison

Data synthesized from standard spectroscopic values for benzamide derivatives [1][2].

Functional GroupVibration ModeTarget Molecule (Tertiary Amide)Precursor A (2-Nitrobenzoyl Chloride)Precursor B (N-Methylbenzylamine)
Amide/Carbonyl C=O Stretch1635–1645 cm⁻¹ (Strong)~1770 cm⁻¹ (Acid Chloride)None
Amine/Amide N-H StretchABSENT (Critical QC Point)None3300–3400 cm⁻¹ (Medium)
Nitro Group Asym. Stretch1530 ± 5 cm⁻¹ 1530 ± 5 cm⁻¹None
Nitro Group Sym. Stretch1350 ± 5 cm⁻¹ 1350 ± 5 cm⁻¹None
Aromatic Ring C=C Stretch1600, 1475 cm⁻¹1600, 1475 cm⁻¹1600, 1495 cm⁻¹
Aliphatic C-H Stretch (

)
2920–2950 cm⁻¹None2800–3000 cm⁻¹
Detailed Interpretation
  • The Reaction Endpoint: The synthesis is deemed complete only when the sharp C=O band at 1770 cm⁻¹ (Acid Chloride) disappears and is replaced by the Amide I band at ~1640 cm⁻¹ . Simultaneously, the broad N-H stretch of the amine precursor must vanish.

  • The Ortho-Effect: The ortho-nitro group exerts an electron-withdrawing inductive effect (-I), which typically raises the C=O frequency. However, steric hindrance in the tertiary amide prevents full conjugation, settling the peak in the 1635–1645 cm⁻¹ range—distinctly lower than non-hindered analogs.

Experimental Protocol: ATR-FTIR Workflow

Objective: To obtain a high-resolution spectrum with minimized atmospheric interference.

Equipment & Settings
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication).

  • Range: 4000–600 cm⁻¹.

Step-by-Step Methodology
  • Background Collection: Clean the crystal with isopropanol. Collect a background spectrum (air) to subtract

    
     and 
    
    
    
    peaks.
  • Sample Deposition:

    • If Solid: Place ~5 mg of N-benzyl-N-methyl-2-nitrobenzamide on the crystal. Apply high pressure using the anvil to ensure intimate contact.

    • If Oil/Gum: Apply a thin film directly covering the crystal active area.

  • Acquisition: Run the sample scan.

  • Post-Processing: Apply baseline correction if "smiling" occurs. Do not apply strong smoothing filters, as this may obscure the fine splitting of aromatic overtones (1600–2000 cm⁻¹).

Visualizing the Workflow

The following diagram illustrates the decision logic for product validation.

FTIR_Workflow Start Crude Reaction Mixture Isolation Isolation (Extraction/Evaporation) Start->Isolation FTIR ATR-FTIR Analysis Isolation->FTIR Check1 Check 1770 cm⁻¹ (Acid Chloride) FTIR->Check1 Check2 Check 3300 cm⁻¹ (N-H Stretch) Check1->Check2 Absent Result_Fail Incomplete Reaction (Reprocess) Check1->Result_Fail Present Check3 Check 1640 cm⁻¹ (Amide I) Check2->Check3 Absent Check2->Result_Fail Present Check3->Result_Fail Absent/Weak Result_Pass Product Confirmed (N-benzyl-N-methyl-2-nitrobenzamide) Check3->Result_Pass Present (Strong)

Figure 1: Logic gate workflow for validating synthesis success using FT-IR spectral markers.

Structural Visualization & Spectral Mapping

To aid in peak assignment, the diagram below maps the specific molecular vibrations to their expected wavenumbers.

Molecule_Map Nitro Nitro Group (-NO2) 1530 & 1350 cm⁻¹ Ring1 Benzoyl Ring (C=C: 1600 cm⁻¹) Nitro->Ring1 Ortho-Sub Carbonyl Amide C=O ~1640 cm⁻¹ Ring1->Carbonyl Nitrogen Tertiary Nitrogen (NO N-H Peak) Carbonyl->Nitrogen Methyl N-Methyl (C-H: ~2950 cm⁻¹) Nitrogen->Methyl Benzyl Benzyl Group (Overtones: 1700-1900 cm⁻¹) Nitrogen->Benzyl

Figure 2: Spectral hotspot mapping. Note the critical absence of N-H signals at the Tertiary Nitrogen node.

Performance Comparison: FT-IR vs. H-NMR

While FT-IR is the focus of this guide, understanding its position relative to the "Gold Standard" (NMR) is vital for efficient workflow design.

FeatureFT-IR (ATR) ¹H-NMR (400 MHz)
Speed < 2 minutes15–30 minutes (prep + shim + scan)
Sample State Solid/Oil (Neat)Requires deuterated solvent (

or

)
Structural Detail Functional Group IDExact connectivity & proton counting
Limit of Detection ~1-2% impurity< 0.1% impurity
Best Use Case Routine Process Monitoring / QC Final Structure Elucidation

Recommendation: Use FT-IR for "at-line" reaction monitoring to confirm the disappearance of starting materials. Use NMR for the final purity assay of the isolated product.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Amide I and Nitro group assignments).
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Benzamide Derivatives. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Ghodsinia, S. E., et al. (2020). Green and Selective Synthesis of N-Substituted Amides using Water Soluble Porphyrazinato Copper(II) Catalyst.[4] ResearchGate.[4] (Provides comparative spectral data for N-benzylbenzamide analogs). [Link]

  • PubChem. (2023). N-benzyl-2-nitrobenzamide (Compound Summary). National Library of Medicine. [Link]

Sources

Validation

mass spectrometry fragmentation pattern of N-benzyl-N-methyl-2-nitrobenzamide

Topic: Comparative Mass Spectrometry Fragmentation Guide: N-benzyl-N-methyl-2-nitrobenzamide vs. Structural Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Mass Spectrometry Fragmentation Guide: N-benzyl-N-methyl-2-nitrobenzamide vs. Structural Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Technical Context

In the development of benzamide-based pharmacophores, distinguishing between positional isomers (ortho, meta, para) is critical for validating synthetic pathways and metabolic profiling. N-benzyl-N-methyl-2-nitrobenzamide presents a distinct mass spectrometric challenge and opportunity due to the "Ortho Effect" —a proximity-driven interaction between the nitro group and the N-substituents.

This guide provides a technical comparison of the fragmentation pattern of the ortho-isomer (N-benzyl-N-methyl-2-nitrobenzamide) against its para-isomer (N-benzyl-N-methyl-4-nitrobenzamide). By leveraging the unique intramolecular oxygen transfer mechanisms inherent to the 2-nitro position, researchers can definitively identify this compound in complex matrices without relying solely on retention time.

Mechanistic Comparison: The Ortho Effect

The defining feature of N-benzyl-N-methyl-2-nitrobenzamide under Electrospray Ionization (ESI) or Electron Impact (EI) is the Ortho Effect .[1] Unlike the para-isomer, which follows standard amide bond cleavage, the ortho-isomer undergoes an intramolecular rearrangement where the nitro oxygen abstracts a hydrogen from the N-benzyl or N-methyl group.

Comparative Fragmentation Pathways[2][3]
FeatureOrtho-Isomer (Target)Para-Isomer (Alternative)
Dominant Mechanism Intramolecular Oxygen Transfer / H-AbstractionDirect Inductive Cleavage
Diagnostic Neutral Loss [M-OH]⁺ (Loss of 17 Da) & [M-H₂O]⁺ [M-NO₂]⁺ (Loss of 46 Da)
Amide Bond Stability Labile due to anchimeric assistanceStable; requires higher collision energy (CID)
Base Peak (Typical) m/z 134 (Rearranged Cation) or m/z 253 [M-OH]⁺m/z 150 (4-Nitrobenzoyl cation)
Pathway Visualization

The following diagram illustrates the divergent fragmentation pathways. Note the unique "Oxygen Transfer" cycle specific to the ortho-isomer.

FragmentationPathways M_Ion Molecular Ion [M+H]+ m/z 271 Ortho_Inter Ortho-Interaction (Nitro O -> Benzyl H) M_Ion->Ortho_Inter Ortho-Isomer Specific Para_Direct Direct Amide Cleavage M_Ion->Para_Direct Para-Isomer / General Frag_OH [M-OH]+ m/z 254 Ortho_Inter->Frag_OH -OH (17 Da) Frag_Benzoyl 2-Nitrobenzoyl+ m/z 150 Ortho_Inter->Frag_Benzoyl Amide Cleavage Para_Direct->Frag_Benzoyl Amide Cleavage Frag_Nitro [M-NO2]+ m/z 225 Para_Direct->Frag_Nitro -NO2 (46 Da) Frag_Trop Tropylium Ion m/z 91 Para_Direct->Frag_Trop Benzyl Loss

Figure 1: Divergent fragmentation pathways highlighting the Ortho Effect mechanism.

Experimental Protocol: Self-Validating Workflow

To replicate these results, use the following LC-MS/MS protocol. This workflow includes a "Energy Ramp" step to distinguish isomers based on stability.

Materials & Equipment
  • Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of N-benzyl-N-methyl-2-nitrobenzamide in 1 mL Methanol.

    • Dilute to 1 µg/mL with 50:50 Water:MeOH.

  • Direct Infusion (Optimization):

    • Infuse at 10 µL/min into the ESI source.

    • Source Parameters: Spray Voltage 3.5 kV, Capillary Temp 300°C.

  • Collision Energy (CE) Ramping:

    • Acquire MS/MS spectra at three distinct energies: 10 eV, 25 eV, and 40 eV.

    • Rationale: Low energy preserves the [M-OH]⁺ species; high energy forces the formation of the benzoyl cation (m/z 150).

  • Data Validation (The Check):

    • Pass Criteria: Observation of m/z 254 ([M-OH]⁺) at medium collision energy (20-25 eV).

    • Fail Criteria: Absence of m/z 254 suggests the sample is the meta or para isomer.

Workflow Diagram

ExperimentalWorkflow cluster_CE Collision Cell (CID) Start Sample: 1 µg/mL (MeOH:H2O) ESI ESI Source (+ Mode, 3.5 kV) Start->ESI Q1 Q1 Selection Target: m/z 271 ESI->Q1 CE_Low Low CE (10 eV) Preserve Molecular Ion Q1->CE_Low CE_Med Med CE (25 eV) Generate [M-OH]+ Q1->CE_Med CE_High High CE (40 eV) Generate m/z 150, 91 Q1->CE_High Detector TOF / Detector Spectral Analysis CE_Low->Detector CE_Med->Detector CE_High->Detector Decision Isomer ID Check m/z 254 ratio Detector->Decision

Figure 2: Step-by-step LC-MS/MS workflow for isomer differentiation.

Representative Data Comparison

The following table summarizes the theoretical and observed fragment ions for the target compound versus its para-isomer.

Fragment Ionm/z (Theoretical)OriginRelative Abundance (Ortho)Relative Abundance (Para)
[M+H]⁺ 271.1Molecular Ion100% (Low CE)100% (Low CE)
[M-OH]⁺ 254.1Ortho Effect (Loss of OH)High (Diagnostic) < 5% (Negligible)
[M-NO₂]⁺ 225.1Loss of Nitro GroupMediumHigh
Benzoyl Cation 150.0Amide Bond CleavageHighHigh
Tropylium 91.1Benzyl GroupHighHigh
Phenyl Cation 77.0Ring FragmentationLowLow

Key Insight: The presence of the m/z 254 peak is the primary differentiator. In the para-isomer, the nitro group is too distant to abstract a hydrogen from the benzyl/methyl groups, making the loss of OH mechanistically unfavorable [1, 2].

References

  • Yinon, J. (2020). Mass Spectrometry of Explosives and Nitro Compounds. Springer.[2]

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience. (Referencing Ortho Effects in Nitroaromatics).

  • Holčapek, M., et al. (2010). "Structural Analysis of Nitro-Compounds by Mass Spectrometry". Mass Spectrometry Reviews.

  • NIST Chemistry WebBook. "2-Nitrobenzamide Fragmentation Data".

Sources

Comparative

Technical Guide: Distinguishing N-Benzyl-N-Methyl-2-Nitrobenzamide from Starting Materials

Part 1: Executive Summary & The "Rotamer Trap" In the synthesis of -benzyl- -methyl-2-nitrobenzamide (Product) from -methylbenzylamine (SM1) and 2-nitrobenzoyl chloride (SM2), standard analytical intuition often fails.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The "Rotamer Trap"

In the synthesis of


-benzyl-

-methyl-2-nitrobenzamide
(Product) from

-methylbenzylamine
(SM1) and 2-nitrobenzoyl chloride (SM2), standard analytical intuition often fails.[1]

The Critical Insight: This specific tertiary amide exhibits restricted rotation around the C(O)–N bond, exacerbated by the steric bulk of the ortho-nitro group. In


H NMR at room temperature, this molecule exists as a mixture of cis and trans rotamers (syn/anti conformers).

Immediate Action: Do not discard crude product appearing to have "50% impurity" in the methyl or benzylic regions.[1] If you observe signal doubling (two singlets for N-Me, two singlets for benzylic CH


) with a constant ratio, this is likely intrinsic to the product, not contamination.

Part 2: Strategic Analysis of the Transformation

To distinguish the product, we must track the specific functional group evolutions.

ComponentRoleKey Structural FeaturePolarity (TLC)

-Methylbenzylamine
NucleophileSecondary Amine (N-H), BasicLow

(streaks)
2-Nitrobenzoyl Chloride ElectrophileAcid Chloride (C-Cl), LabileHigh

(hydrolyzes)
2-Nitrobenzoic Acid Hydrolysis ByproductCarboxylic Acid (COOH), AcidicLow

(variable)
Target Amide ProductTertiary Amide (C=O), NeutralMedium/High

Visualizing the Analytical Decision Matrix

G Start Crude Reaction Mixture TLC Step 1: TLC Analysis (Silica, 30% EtOAc/Hex) Start->TLC UV_Check UV Active? (254 nm) TLC->UV_Check Stain_Check Stain Check (Ninhydrin/KMnO4) TLC->Stain_Check Acid Byproduct: 2-Nitrobenzoic Acid (UV + / Bromocresol +) Baseline/Low Rf UV_Check->Acid Strong UV Product Target: Amide (UV Strong / Stain -) Mid-High Rf UV_Check->Product Strong UV Amine SM: N-Methylbenzylamine (Stains + / UV Weak) Low Rf Stain_Check->Amine Positive NMR Step 2: 1H NMR Validation (CDCl3) Product->NMR Rotamer Observation: Split Methyl Signals? NMR->Rotamer Pure CONCLUSION: Pure Product (Rotamers) Rotamer->Pure Ratio Constant (e.g., 60:40) Impure CONCLUSION: Mixture w/ SM Rotamer->Impure Integral Mismatch

Caption: Analytical workflow for distinguishing the target amide from amine and acid impurities.

Part 3: Spectroscopic Characterization (The Gold Standard)

Nuclear Magnetic Resonance ( H NMR)

This is the definitive method, provided you understand the rotameric effect.

Mechanism: The partial double bond character of the amide C–N bond creates a high rotational energy barrier.[2] The bulky 2-nitro group forces the


-methyl and 

-benzyl groups into distinct magnetic environments.[1]
Comparative Data Table (in CDCl

)
Proton GroupSM:

-Methylbenzylamine
Target:

-Benzyl-

-methyl-2-nitrobenzamide
Shift Logic
N-CH

2.44 ppm (Singlet)2.8 – 3.2 ppm (Two Singlets)Deshielding: Amide carbonyl pulls electron density.[1] Splitting: Rotamers.[1][3]
N-CH

-Ph
3.74 ppm (Singlet)4.5 – 4.9 ppm (Two Singlets)Deshielding: Proximity to carbonyl and nitro group anisotropy.[1]
Aromatic 7.2–7.4 ppm (Multiplet)7.4–8.2 ppm (Complex)Nitro Effect: The 2-nitro proton (H3) shifts downfield (~8.2 ppm).[1]
N-H Broad singlet (variable)ABSENT Loss of amine proton confirms coupling.[1]

Experimental Validation of Rotamers: If you suspect the "impurity" peaks are actually rotamers:

  • High-Temperature NMR: Run the sample in DMSO-

    
     at 80°C or 100°C. The rotational barrier will be overcome, and the split singlets will coalesce into single sharp peaks.[1]
    
  • Solvent Check: Rotamer ratios change with solvent polarity (e.g., CDCl

    
     vs. DMSO-
    
    
    
    ).[1] Impurity ratios generally do not change unless solubility is an issue.[1]
Infrared Spectroscopy (FT-IR)[1][4][5][6]

IR provides a rapid "Go/No-Go" decision based on functional group transformation.[1]

  • Starting Material (Amine): Look for the N–H stretch (single weak spike for secondary amine) around 3300–3350 cm

    
     .[1]
    
  • Starting Material (Acid Chloride): Carbonyl stretch is very high energy, typically ~1770 cm

    
     .[1]
    
  • Target Product (Amide):

    • C=O Stretch: Shifts to 1630–1650 cm

      
       . This is lower than standard ketones due to resonance, and distinct from the acid chloride.
      
    • NO

      
       Stretch:  Strong symmetric/asymmetric stretches at 1530 cm
      
      
      
      and 1350 cm
      
      
      .[1]
    • N-H Region: Clean baseline (no peaks) above 3100 cm

      
       (excluding C-H stretches).[1]
      

Part 4: Experimental Protocols

Protocol A: Self-Validating Workup (Purification by Extraction)

Goal: Remove starting materials chemically rather than relying solely on chromatography.[1]

  • Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc).

  • Acid Wash (Removes Amine): Wash organic layer with 1M HCl (

    
    ).[1]
    
    • Logic: Protonates unreacted

      
      -methylbenzylamine, rendering it water-soluble.[1] The amide product remains neutral and organic-soluble.[1]
      
  • Base Wash (Removes Acid/Chloride): Wash organic layer with Saturated NaHCO

    
     (
    
    
    
    ).[1]
    • Logic: Hydrolyzes remaining acid chloride to benzoate and deprotonates any 2-nitrobenzoic acid.[1] Both become water-soluble.[1]

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate.
  • Validation: Run TLC. If a baseline spot persists, it is likely the acid byproduct; repeat base wash.

Protocol B: Thin Layer Chromatography (TLC) System
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: 30% Ethyl Acetate in Hexanes (Adjust based on exact polarity).

  • Visualization:

    • UV (254 nm): Product and Nitro-impurities appear dark (quenching).[1] Amine is weak.[1]

    • Ninhydrin Dip: Heat required.

      
      -methylbenzylamine turns reddish/brown.[1] Product does not stain. 
      
    • Bromocresol Green: Stains 2-nitrobenzoic acid yellow (on blue background).[1]

References

  • PubChem. (n.d.).[1] N-Methylbenzylamine Spectral Data. National Library of Medicine.[1] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 18: Acylation of Amines).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Differentiation of Amides and Amines by IR/NMR).

  • Wiegand, G. H., &xp;qy, E. (1968). Rotational Barriers in Tertiary Amides. The Journal of Physical Chemistry. (Mechanistic basis for signal doubling in NMR).

Sources

Validation

Precision Melting Point Determination of N-Benzyl-N-methyl-2-nitrobenzamide

A Comparative Methodological Guide for Pharmaceutical Quality Control Executive Summary & Chemical Context[1][2][3][4][5][6][7] The determination of the melting point (MP) for N-benzyl-N-methyl-2-nitrobenzamide represent...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Pharmaceutical Quality Control

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The determination of the melting point (MP) for N-benzyl-N-methyl-2-nitrobenzamide represents a specific challenge in thermal analysis due to its structural characteristics. Unlike its secondary amide precursors, this tertiary amide lacks the ability to act as a hydrogen bond donor, significantly altering its crystal lattice energy and thermal behavior.

This guide compares the performance of Automated Capillary Transmission (the industry standard) against Differential Scanning Calorimetry (DSC) (the high-fidelity alternative) and Manual Optical Detection (the legacy method). The goal is to establish a self-validating protocol that ensures data integrity for this specific nitro-aromatic amide.

Structural Causality in Thermal Behavior
  • Steric Hindrance: The ortho-nitro group creates significant steric strain with the amide carbonyl, forcing the phenyl ring out of planarity. This reduces lattice packing efficiency compared to N-benzyl-2-nitrobenzamide.

  • Hydrogen Bonding: The N-methylation removes the N-H donor, eliminating the strong intermolecular hydrogen bond networks found in secondary amides.

  • Result: Expect a depressed melting point relative to the unmethylated precursor and potential for supercooling or glass formation.

Comparative Analysis of Determination Methods

The following analysis evaluates three distinct methodologies for characterizing the thermal transition of N-benzyl-N-methyl-2-nitrobenzamide.

Table 1: Methodological Performance Matrix
FeatureAutomated Capillary (Recommended) DSC (Validation/R&D) Manual Thiele Tube (Legacy)
Principle Optical transmission changeHeat flow differentialVisual phase change
Precision ±0.3 °C±0.1 °C±1.0 – 2.0 °C
Sample Req. 2–5 mg (Solid)2–10 mg (Solid/Liquid)>10 mg
Throughput High (3–6 samples/run)Low (1 sample/run)Low
Polymorph Detection Limited (Melting range only)Excellent (Exothermic/Endothermic events)Poor
Suitability Ideal for QC/Purity Ideal for Characterization Not Recommended
Critical Insight: The "Oiling Out" Risk

Tertiary amides like N-benzyl-N-methyl-2-nitrobenzamide often exhibit "oiling out" (phase separation prior to true melting) due to impurities or hygroscopicity.

  • Automated Capillary: May trigger false "start" points if the surface wets before the bulk melts.

  • DSC: Can distinguish between a glass transition (

    
    ), crystallization (
    
    
    
    ), and true melting (
    
    
    ).

Experimental Protocols

Protocol A: Automated Capillary Determination (QC Standard)

Objective: Routine purity assessment and identity verification.

  • Sample Preparation:

    • Dry the sample in a vacuum desiccator over

      
       for 24 hours to remove solvent residues (which depress MP).
      
    • Grind the solid into a fine, homogeneous powder using an agate mortar. Coarse crystals lead to uneven heat transfer.

  • Loading:

    • Fill a standard 1.5 mm O.D. glass capillary to a height of 2–3 mm .

    • Compaction: Drop the capillary through a 1-meter glass tube onto a hard surface 5 times to pack the sample. Loose packing causes broad ranges.

  • Instrument Parameters:

    • Start Temperature: 50 °C (or 10 °C below expected MP).

    • Ramp Rate: 1.0 °C/min. Faster rates (e.g., 5 °C/min) will result in thermal lag and artificially high values.

  • Data Capture:

    • Record Onset Point (10% transmission change) and Clear Point (90% transmission change).

    • Acceptance Criteria: The range (Clear - Onset) must be

      
       for a pure compound.
      
Protocol B: Differential Scanning Calorimetry (DSC) (R&D Validation)

Objective: Definitive thermodynamic characterization and polymorph screening.

  • Pan Selection: Use Tzero Aluminum pans (hermetically sealed) to prevent sublimation of the nitro-compound or evaporation of moisture.

  • Reference: Empty Tzero Aluminum pan (matched mass).

  • Method:

    • Equilibrate: 25 °C.

    • Ramp: 10 °C/min to 150 °C.

    • Note: If an endotherm is observed followed immediately by an exotherm, the compound is undergoing a polymorphic transition (melt-recrystallization).

  • Analysis: Integrate the melting endotherm to calculate the Enthalpy of Fusion (

    
    ). A sharp peak indicates high purity.[1]
    

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct method based on the physical state and data requirements.

MP_Determination_Workflow Start Sample: N-benzyl-N-methyl-2-nitrobenzamide State_Check Physical State Assessment Start->State_Check Is_Solid Crystalline Solid State_Check->Is_Solid Is_Oil Oil / Waxy Solid State_Check->Is_Oil Capillary Automated Capillary Method (Protocol A) Is_Solid->Capillary Routine QC DSC DSC Analysis (Protocol B) Is_Solid->DSC Polymorph Study Is_Oil->DSC Determine Tg / Tm Result_Sharp Sharp Range (<2°C) Pass QC Capillary->Result_Sharp Pure Result_Broad Broad Range (>2°C) Fail QC Capillary->Result_Broad Impure / Solvated Result_Broad->DSC Investigate Cause

Figure 1: Decision Matrix for Thermal Analysis of Tertiary Amides.

Scientific Validation & Troubleshooting

Interpreting the Melting Point Depression

If the experimental MP is significantly lower than the literature expectation for the secondary analog (N-benzyl-2-nitrobenzamide), this is not necessarily an impurity .

  • Mechanism: The methylation of the amide nitrogen removes the hydrogen bond donor capability.

  • Validation: Confirm identity via 1H-NMR (Look for N-Methyl singlet ~3.0 ppm) before assuming the MP depression is due to solvent contamination.

Common Failure Modes
  • Sublimation: Nitro compounds can sublime before melting. If the capillary shows crystals disappearing from the top down, seal the capillary flame-tight.

  • Decomposition: If the melt turns dark brown/black, the nitro group is thermally degrading.

    • Correction: Use a faster ramp rate (3 °C/min) or DSC with a sealed pan to capture the melt before decomposition kinetics take over.

References

  • Mettler Toledo. Thermal Analysis of Amides and Pharmaceuticals. Mettler Toledo Applications. [Link]

  • Chemistry LibreTexts. Physical Properties of Amides: Hydrogen Bonding and Melting Points.[Link][2][3][1][4]

  • National Center for Biotechnology Information. PubChem Compound Summary for N-Benzyl-2-nitrobenzamide (Analog).[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-benzyl-N-methyl-2-nitrobenzamide

[1][2] Executive Hazard Assessment (SAR Analysis) The "Why" Behind the Protocol: Specific toxicological data for N-benzyl-N-methyl-2-nitrobenzamide is limited in public repositories.[1][2] Therefore, as a Senior Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Hazard Assessment (SAR Analysis)

The "Why" Behind the Protocol: Specific toxicological data for N-benzyl-N-methyl-2-nitrobenzamide is limited in public repositories.[1][2] Therefore, as a Senior Scientist, I apply Structure-Activity Relationship (SAR) logic to establish a "Universal Precaution" safety baseline. We treat this molecule as a hybrid of its functional groups:

  • Nitro Group (

    
    ):  A pharmacophore often associated with methemoglobinemia risks upon skin absorption and metabolic reduction.[2] Mono-nitro aromatics are generally stable but can decompose exothermically under high heat.[1][2]
    
  • Benzamide Core: Typically causes skin and respiratory tract irritation.

  • N-Benzyl/Methyl Substitution: Increases lipophilicity, potentially enhancing dermal absorption rates compared to unsubstituted benzamides.[2]

Operational Classification: Treat as Acute Toxin (Oral/Dermal) and Severe Eye/Skin Irritant until specific


 data proves otherwise.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational state of the chemical.

Table 1: Task-Based PPE Specification
Operational StateRespiratory ProtectionHand Protection (Glove Protocol)Eye & Face ProtectionBody Protection
Solid / Powder (Weighing, Transfer)Engineering Control: Class II Biosafety Cabinet or Chemical Fume Hood.[1][2] Backup: N95/P100 Respirator if hood unavailable.Primary: Nitrile (0.11 mm). Technique: Single layer sufficient for dry solid.Safety Goggles (Indirect Vent). Reason: Prevents dust bypass common with safety glasses.Lab Coat (Cotton/Poly blend), Long pants, Closed-toe shoes.
Solution (Dissolved in DCM, DMF, etc.)Engineering Control: Fume Hood (Face velocity 80–100 fpm).Primary: Laminate or High-Grade Nitrile (>0.14 mm).[1][2] Technique: Double Gloving is mandatory. Reason: Carrier solvents (e.g., DCM) permeate standard nitrile in <2 mins.Safety Glasses with side shields + Face Shield if volume >500 mL.Chemical-Resistant Apron (Tyvek or PVC) over Lab Coat.[1][2]
Spill Cleanup Respirator: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) + P100 cartridges.[1][2]Heavy Duty: Butyl Rubber or Viton gloves.Safety Goggles + Face Shield .[3]Tyvek Coveralls (Disposable).

Operational Workflow & Logic

The "Barrier of Entry" Logic

The following decision tree illustrates the logical flow for selecting safety barriers before initiating work.

SafetyLogic Start Start: Handling N-benzyl-N-methyl-2-nitrobenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid SolidRisk Risk: Inhalation of Dust Solid->SolidRisk LiquidRisk Risk: Splash & Solvent Permeation Liquid->LiquidRisk SolidControl Control: Static-Dissipative Weighing Boat + Low-Flow Hood SolidRisk->SolidControl LiquidControl Control: Double Glove (Silver Shield under Nitrile) + Sash at 18 inches LiquidRisk->LiquidControl Action Proceed with Experiment SolidControl->Action LiquidControl->Action

Caption: Figure 1. Pre-operational risk assessment logic flow for selecting engineering controls.

Safe Weighing and Transfer Protocol

The Challenge: Static electricity can cause nitro-aromatic powders to "jump," creating invisible contamination.[2]

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood to neutralize charge on the weighing boat.

  • The "Clean-Hand/Dirty-Hand" Rule:

    • Left Hand (Clean): Touches only the hood sash and notebook.

    • Right Hand (Dirty): Handles the spatula and chemical container.

  • Transfer: Never transfer the open container outside the plane of the hood sash.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Methanol) before removing PPE.[2]

Emergency Response & Disposal

Exposure Response[1][2]
  • Ocular: Flush for 15 minutes. Critical: Hold eyelids open. Nitro compounds can induce corneal clouding.

  • Dermal:

    • Do not scrub (abrasion increases absorption).

    • Wash with lipophilic soap (e.g., Gojo) followed by standard soap and water.

    • Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia [1].

Spill Management

Nitrobenzamides are often insoluble in water.

  • Solid Spill: Do not dry sweep (dust generation). Cover with wet paper towels (dampened with water or methanol), then scoop.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with nitro groups if acidic).

Disposal Segregation[1]
  • Waste Stream: Halogenated/Non-Halogenated Organic Waste (depending on solvent).

  • Segregation: Keep separate from strong reducing agents (hydrides, hydrogenation catalysts) to prevent accidental reduction to exothermic anilines in the waste drum [2].

References

  • PubChem. 4-Nitrobenzamide Safety and Hazards. National Library of Medicine. Available at: [Link][2][4]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[5] Available at: [Link]

  • OSHA. Personal Protective Equipment Standards (29 CFR 1910.132). Occupational Safety and Health Administration.[6] Available at: [Link][2]

Sources

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